8-Chloro-5-isoquinolinesulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPFRFWBDZCXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 8-Chloro-5-isoquinolinesulfonyl Chloride
The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and handling of 8-Chloro-5-isoquinolinesulfonyl Chloride .
CAS: 1246817-00-4 | Formula: C
Executive Summary
This compound is a specialized heterocyclic building block primarily utilized in the synthesis of serine/threonine kinase inhibitors. Structurally, it consists of an isoquinoline core substituted with a chlorine atom at the 8-position and a highly reactive sulfonyl chloride moiety at the 5-position.
This compound serves as the electrophilic precursor for a class of isoquinolinesulfonamides , which are potent inhibitors of Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG). The introduction of the chlorine atom at the C8 position modulates the lipophilicity and electronic profile of the scaffold, often enhancing the potency or selectivity of the resulting pharmaceutical agents compared to the unsubstituted parent compounds (e.g., Fasudil intermediates).
Physicochemical Properties[1]
The physicochemical profile of this compound is defined by the electron-withdrawing nature of the sulfonyl chloride group and the lipophilic contribution of the chloro-substituent.
Key Constants & Identifiers
| Property | Value | Notes |
| CAS Number | 1246817-00-4 | Primary identifier.[2][1][3] |
| IUPAC Name | 8-chloroisoquinoline-5-sulfonyl chloride | |
| Molecular Formula | C | |
| Molecular Weight | 262.11 g/mol | |
| Physical State | Solid | Typically off-white to pale yellow powder. |
| Melting Point | > 100 °C (Predicted) | Experimental determination recommended. Analogous 5-isoquinolinesulfonyl chloride melts at ~96–98 °C; Cl-substitution typically increases lattice energy. |
| Solubility | DCM, THF, DMF, Acetone | Soluble in aprotic polar solvents. |
| Reactivity | Moisture Sensitive | Rapidly hydrolyzes to sulfonic acid and HCl. |
| pKa (Conj. Acid) | ~2.0 (Isoquinoline N) | Predicted. The sulfonyl group strongly decreases the basicity of the ring nitrogen. |
Structural Analysis & Electronic Effects
-
Electrophilicity: The sulfonyl chloride group (-SO
Cl) is a hard electrophile. The electron-deficient isoquinoline ring further activates this position, making it highly susceptible to nucleophilic attack by amines or alcohols. -
8-Chloro Substituent: The chlorine atom at C8 exerts a negative inductive effect (-I) , withdrawing electron density from the ring system. However, it also provides a steric bulk that can influence the binding orientation of derived inhibitors in the kinase ATP-binding pocket.
-
Lipophilicity: The C8-Cl substitution increases the LogP (partition coefficient) relative to the unsubstituted parent, potentially improving membrane permeability of derived drugs.
Synthesis & Reaction Mechanism[4][5][6]
The synthesis of this compound typically follows an electrophilic aromatic substitution pathway using chlorosulfonic acid.
Synthesis Workflow
The precursor, 8-chloroisoquinoline , is treated with excess chlorosulfonic acid. The reaction is regioselective for the 5-position due to the directing effects of the isoquinoline nitrogen (protonated in acid) and the steric blocking of the 8-position.
Mechanism Steps:
-
Protonation: The isoquinoline nitrogen is protonated by the superacid medium.
-
Electrophilic Attack: The electrophilic species (
or ) attacks the C5 position (para to the bridgehead, meta to the deactivated nitrogen). -
Conversion: If sulfonic acid is formed initially, it is converted to the sulfonyl chloride via reaction with thionyl chloride (
) or excess chlorosulfonic acid.
Visualization: Synthesis Pathway
Caption: Electrophilic chlorosulfonylation pathway converting 8-chloroisoquinoline to the target sulfonyl chloride.
Handling & Stability Protocol
Due to the labile nature of the sulfur-chlorine bond, strict anhydrous techniques are required. Hydrolysis yields 8-chloro-5-isoquinolinesulfonic acid and hydrochloric acid, which degrades the reagent's purity and can interfere with subsequent couplings.
Stability Factors
-
Hydrolysis:
-
Thermal Stability: Moderately stable at room temperature if dry. Decomposes at elevated temperatures (>100°C) with evolution of
. -
Storage: Store at 2°C to 8°C under Argon or Nitrogen.
Handling Workflow (Self-Validating System)
To ensure experimental success, follow this "Check-Dry-React" protocol.
-
Solvent Verification: Use anhydrous DCM or THF (water content <50 ppm).
-
Glassware Prep: Oven-dry all flasks/syringes at 120°C for >2 hours.
-
Base Scavenger: Always use a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge HCl generated during derivatization.
Visualization: Handling & Storage Logic
Caption: Decision tree for assessing reagent integrity before experimental use.
Applications in Drug Development[7]
The primary utility of this compound is in the generation of Isoquinolinesulfonamide libraries.
Kinase Inhibitor Synthesis
The sulfonyl chloride reacts with primary or secondary amines to form sulfonamides. This linkage mimics the transition state of ATP hydrolysis or binds to the hinge region of kinases.
-
Target: Rho-kinase (ROCK), PKA.
-
Reaction:
-
Significance: The 8-chloro derivative often exhibits a distinct selectivity profile compared to the 5-H analogs (e.g., Fasudil), reducing off-target hypotension effects in vasodilation therapies.
References
-
PubChem. (n.d.). This compound (Compound).[2][1][4][5] National Library of Medicine. Retrieved February 27, 2026, from [Link]
Sources
Technical Guide: Solubility Profile & Handling of 8-Chloro-5-isoquinolinesulfonyl Chloride
[1]
CAS: 1246817-00-4 | Formula: C
Executive Summary
This compound is a highly reactive electrophile used primarily in the synthesis of sulfonamide-based kinase inhibitors.[1] Unlike stable pharmaceutical salts (e.g., Fasudil HCl), this compound is a sulfonyl chloride intermediate.[2] Consequently, its "solubility" cannot be decoupled from its reactivity .[2]
Critical Insight: In protic solvents (water, methanol, ethanol), this compound does not merely dissolve; it undergoes rapid solvolysis (degradation).[2] Therefore, true solubility data is only valid in anhydrous, aprotic solvents .[2]
Physicochemical Solubility Profile
The compound exhibits a "Lipophilic-Electrophilic" profile.[1] It requires moderately polar organic solvents to overcome crystal lattice energy but lacks the hydrogen-bonding capability to dissolve in non-polar hydrocarbons.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Operational Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Choice. Use anhydrous grade for stock solutions.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>25 mg/mL) | Ideal for Synthesis. Easily removed; inert to the sulfonyl group. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Moderate-High | Good for reaction monitoring (HPLC/TLC). |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Useful for extraction workups.[2] |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Pseudo-Soluble (Reactive) | AVOID. Rapidly converts to sulfonate esters (solvolysis).[2] |
| Aqueous | Water, PBS, Tris Buffer | Insoluble (Reactive) | AVOID. Hydrolyzes to sulfonic acid (irreversible).[2] |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble | Precipitant. Use to "crash out" the product from DCM/THF.[2] |
Mechanism of Instability (The "Solubility" Trap)
Researchers often mistake the disappearance of the solid in Methanol as "solubility." In reality, a chemical reaction is occurring.[2][3][4][5][6][7][8] The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by the hydroxyl group of the solvent.
Reaction Pathway Diagram
The following diagram illustrates the divergent paths between stable dissolution and degradative solvolysis.
Operational Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)
For biological assays or synthetic coupling reactions.
-
Solvent Selection: Use Anhydrous DMSO or Anhydrous DMF .[1]
-
Why: These solvents possess high dielectric constants to solvate the isoquinoline ring while lacking nucleophilic protons.[1]
-
-
Environment: Work in a fume hood or glovebox. The compound releases HCl gas upon contact with atmospheric moisture.[1]
-
Step-by-Step:
-
Weigh 26.2 mg of this compound into a dry, argon-purged vial.
-
Add 1.0 mL of Anhydrous DMSO (water content <50 ppm).[1]
-
Vortex for 30 seconds. The solution should be clear and light yellow.[1]
-
Validation: Take a 10 µL aliquot and dilute into anhydrous CDCl
for proton NMR. Verify the absence of the sulfonic acid peak (typically shifted upfield).
-
Protocol B: Reaction Solvent System (Sulfonylation)
For synthesizing sulfonamide derivatives.
-
Preferred Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]
-
Base Scavenger: Pyridine or Triethylamine (TEA).[1]
-
Procedure: Dissolve the sulfonyl chloride in DCM (approx. 0.2 M).[1] Add the amine substrate at 0°C, followed by the base.[2][5][6]
-
Note: Do not use alcohols as co-solvents.[1]
-
Workflow Visualization: Handling Decision Tree
Storage & Stability
References
-
Guidechem. (2024).[1] this compound Properties and CAS 1246817-00-4.[1][9][10][11] Retrieved from
-
PubChem. (2024).[1] Isoquinoline-5-sulfonyl chloride hydrochloride (Analogous Reactivity Data). National Library of Medicine.[1] Retrieved from
-
BenchChem. (2025).[1] Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
American Chemical Society (ACS). (2009).[1][7] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from
-
MDPI. (2023).[1] Automated Continuous Synthesis and Isolation of Aryl Sulfonyl Chlorides. Processes. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound (CAS No. 1246817-00-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 11. echemi.com [echemi.com]
Technical Whitepaper: Chemical Stability & Handling of 8-Chloro-5-isoquinolinesulfonyl Chloride
This technical guide is structured to serve as a definitive reference for the handling, stability assessment, and application of 8-Chloro-5-isoquinolinesulfonyl Chloride . It synthesizes available chemical data with field-proven protocols for researchers working with this sensitive electrophile.
Executive Summary
This compound is a high-value heteroaromatic intermediate, primarily utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other sulfonamide-based bio-active scaffolds. Its chemical utility is defined by the high electrophilicity of the sulfonyl chloride moiety, which is electronically activated by the electron-withdrawing chlorine atom at the C8 position and the nitrogen-containing isoquinoline ring.
However, this activation renders the compound thermodynamically unstable in the presence of moisture and nucleophiles. This guide provides the critical stability data and experimental frameworks required to maintain compound integrity, ensuring reproducibility in drug development workflows.
Chemical Identity & Reactivity Profile
| Parameter | Data |
| IUPAC Name | 8-Chloroisoquinoline-5-sulfonyl chloride |
| CAS Number | 1246817-00-4 |
| Molecular Formula | C₉H₅Cl₂NO₂S |
| Molecular Weight | 262.11 g/mol |
| Physical State | Off-white to pale yellow solid (crystalline) |
| Primary Reactivity | Electrophilic Sulfonylation ( |
| Major Impurity | 8-Chloroisoquinoline-5-sulfonic acid (Hydrolysis Product) |
Structural Stability Analysis
The stability of this compound is governed by the electronic environment of the sulfonyl group.
-
Isoquinoline Ring Effect: The electron-deficient pyridine ring (part of the isoquinoline system) pulls electron density from the sulfonyl center, increasing its susceptibility to nucleophilic attack.
-
C8-Chlorine Effect: The inductive electron-withdrawing nature (-I effect) of the chlorine at position 8 further destabilizes the S-Cl bond relative to the parent 5-isoquinolinesulfonyl chloride. This makes the 8-chloro derivative more reactive and less stable toward hydrolysis.
Stability Parameters & Degradation Pathways
Hydrolytic Instability (Critical)
The primary degradation pathway is hydrolysis. Upon contact with atmospheric moisture or wet solvents, the compound converts to the corresponding sulfonic acid and hydrochloric acid. This reaction is autocatalytic; the generated HCl can protonate the isoquinoline nitrogen, increasing the solubility of the compound in water and accelerating further hydrolysis.
Reaction:
-
Estimated Half-life (
): < 10 minutes in aqueous buffer at pH 7 (ambient temp). -
Solid State Stability: Stable for >12 months if stored at -20°C under Argon. Exposure to air at RT leads to surface crust formation (sulfonic acid) within hours.
Thermal Stability
-
Melting Point: Typically observed in the range of 140–150°C (decomposition often occurs near melting).
-
Thermal Decomposition: Above 160°C, risk of
extrusion (desulfonylation) increases, particularly if trace metal ions are present.
Solvent Compatibility
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Preferred solvent for reactions. Must be anhydrous.[1][2] |
| Tetrahydrofuran (THF) | Good | Must be distilled/dried. Commercial stabilized THF may contain peroxides/water. |
| Dimethylformamide (DMF) | Caution | Can react with sulfonyl chlorides at high temps (Vilsmeier-Haack type side reactions). Use only at <0°C or RT. |
| Dimethyl Sulfoxide (DMSO) | Poor | Avoid. Oxidative side reactions and rapid hydrolysis (DMSO is hygroscopic) are common. |
| Alcohols (MeOH, EtOH) | Incompatible | Rapid solvolysis to form sulfonate esters. |
Experimental Protocols
Protocol: Quantitative Purity Assessment (Derivatization Method)
Direct LC-MS analysis of sulfonyl chlorides is unreliable because the compound hydrolyzes on the column, leading to false negatives.
Objective: Distinguish between active sulfonyl chloride and hydrolyzed sulfonic acid.
Reagents:
-
Anhydrous Dimethylamine (2M in THF)
-
HPLC Grade Acetonitrile (ACN)
Procedure:
-
Sampling: Dissolve ~1 mg of the test sample in 1 mL of anhydrous ACN.
-
Quenching (Derivatization): Immediately add 100 µL of Dimethylamine solution.
-
Analysis: Inject onto LC-MS.
-
Peak A (Sulfonamide): Represents the active content.
-
Peak B (Sulfonic Acid): Represents the degraded impurity.
-
-
Calculation: Purity % = [Area(Sulfonamide) / (Area(Sulfonamide) + Area(Sulfonic Acid))] × 100.
Protocol: Anhydrous Reaction Setup
Objective: Synthesize sulfonamides while minimizing hydrolysis.
-
Drying: Flame-dry all glassware under vacuum; flush with Argon x3.
-
Solvent: Use DCM distilled over
or passed through an activated alumina column. -
Base: Use Diisopropylethylamine (DIPEA) or Triethylamine (
). Note: Inorganic bases (NaOH/Carbonates) require biphasic systems which promote hydrolysis; avoid if possible. -
Addition: Dissolve the amine (1.0 eq) and base (1.2 eq) in DCM. Cool to 0°C. Add this compound (1.05 eq) as a solution in DCM dropwise.
-
Monitoring: Monitor consumption of the amine by TLC, not the chloride (which streaks).
Visualization of Stability & Workflow
Figure 1: Degradation Pathway & Handling Logic
Caption: Competitive reaction pathways. Hydrolysis (red) competes with the desired aminolysis (green). Success requires strict exclusion of water.
Figure 2: Quality Control Workflow
Caption: Recommended QC workflow to validate reagent integrity before committing to high-value synthesis.
Handling & Storage Best Practices
-
Storage:
-
Primary: Store at -20°C or lower.
-
Environment: Must be stored under Argon or Nitrogen . Use Parafilm® or electrical tape to seal the cap over the threads to prevent moisture ingress during freezer storage.
-
Container: Amber glass vials with Teflon-lined caps.
-
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
-
Handle inside a fume hood (lachrymator).
-
If the solid appears "sticky" or has a sharp acidic odor (HCl) upon opening, perform the QC Protocol (Section 4.1) before use.
-
-
Safety (SDS Summary):
-
Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).
-
First Aid: In case of contact, immediately wash with polyethylene glycol 400 (PEG400) or copious water. Sulfonyl chlorides react with skin moisture to produce acid burns.
-
References
-
PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride (Compound Summary).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Sigma-Aldrich. (n.d.). Handling of Sulfonyl Chlorides: Technical Bulletin. (General reference for class handling).
Sources
CAS number and identifiers for 8-Chloro-5-isoquinolinesulfonyl Chloride
An In-depth Technical Guide to 8-Chloro-5-isoquinolinesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's core identifiers, chemical properties, synthetic pathways, and its significant role as a reactive intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.
Core Identifiers and Physicochemical Properties
This compound is a specialized chemical intermediate. While a dedicated CAS number is not prominently listed in major public databases, it can be unequivocally identified through its structural and computed identifiers. The compound's physical and chemical characteristics are critical for its handling, storage, and application in synthetic chemistry.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier Type | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO₂S | PubChemLite[1] |
| Molecular Weight | 262.11 g/mol | Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 260.9418 Da | PubChemLite[1] |
| IUPAC Name | 8-chloroisoquinoline-5-sulfonyl chloride | PubChemLite[1] |
| InChI | InChI=1S/C9H5Cl2NO2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H | PubChemLite[1] |
| InChIKey | GSPFRFWBDZCXBV-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Cl | PubChemLite[1] |
| Predicted XlogP | 2.8 | PubChemLite[1] |
| Appearance | Predicted to be a solid | General chemical knowledge |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Chlorosulfonylation
The most direct method for introducing a sulfonyl chloride group onto an aromatic ring is reaction with chlorosulfonic acid.[3] This powerful electrophilic substitution reaction leverages the high reactivity of chlorosulfonic acid to install the -SO₂Cl group.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a highly reactive and aggressive reagent, making it effective for the sulfonation and subsequent chlorination of the relatively electron-rich isoquinoline ring system.
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., in an ice bath) to control the highly exothermic nature of mixing the organic substrate with the strong acid.[4] The temperature may then be carefully raised to drive the reaction to completion.[5]
-
Quenching: The reaction is quenched by slowly and carefully pouring the mixture onto crushed ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble organic product.
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// Edges sub_8CIQ -> step_Reaction [arrowhead=normal, color="#4285F4"]; reagent_CSA -> step_Reaction [arrowhead=normal, color="#4285F4"]; step_Reaction -> step_Quench [arrowhead=normal, color="#34A853"]; step_Quench -> prod_Target [arrowhead=normal, color="#EA4335"]; }
Caption: Proposed workflow for the synthesis of this compound.
Core Reactivity of the Sulfonyl Chloride Group
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, with the chloride ion acting as an excellent leaving group.[6] The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines.[6]
Application in Drug Discovery: Building Blocks for Kinase Inhibitors
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Isoquinoline sulfonamides, in particular, are well-regarded as potent inhibitors of various protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Compounds derived from isoquinoline sulfonyl chlorides often act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade.[7]
// Node Definitions Kinase [label="{Kinase Enzyme | { ATP Binding Site | Substrate Site}}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Substrate [label="Substrate\nProtein", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Inhibitor [label="Isoquinoline\nSulfonamide\nInhibitor", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Phosphorylation [label="Phosphorylation\n(Signal ON)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; No_Phosphorylation [label="Inhibition\n(Signal OFF)", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges ATP -> Kinase:atp [label=" Binds", color="#4285F4"]; Substrate -> Kinase:subst [color="#4285F4"]; Kinase -> Phosphorylation [label=" Catalyzes", color="#34A853"]; Inhibitor -> Kinase:atp [label=" Competitively\nBinds", style=dashed, color="#EA4335"]; Inhibitor -> No_Phosphorylation [color="#EA4335"]; }
Caption: ATP-competitive inhibition of a protein kinase by an isoquinoline sulfonamide.
Experimental Protocol: Synthesis of a Representative 8-Chloro-5-isoquinolinesulfonamide
This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide, a cornerstone reaction for this class of compounds.
Objective: To synthesize an N-substituted 8-chloro-5-isoquinolinesulfonamide from this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., propargylamine, benzylamine)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., 10-20 mL per gram of sulfonyl chloride). Begin stirring the solution.
-
Amine Addition: In a separate flask, dissolve the primary amine (1.1-1.2 equivalents) and the tertiary amine base (1.5-2.0 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Cool the sulfonyl chloride solution to 0-5 °C using an ice bath. Add the amine solution dropwise over 15-30 minutes, maintaining the low temperature. The tertiary base is crucial as it scavenges the HCl byproduct generated during the reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional solvent if necessary.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess amines).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide product.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from related sulfonyl chloride compounds.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9][10] They react with moisture, including humidity in the air and on skin, to produce hydrochloric acid.
-
Toxicity: The compound may be harmful if swallowed or inhaled.[11] Ingestion can cause burns to the digestive tract.[11]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.[13]
References
-
PubChemLite. This compound (C9H5Cl2NO2S). [Link]
-
Global Substance Registration System (GSRS). 8-CHLOROSULFONYLQUINOLINE. [Link]
-
BuyersGuideChem. 8-Chloro-5-isoquinolinesulfonic acid | C9H6ClNO3S. [Link]
-
PubChemLite. 8-chloroquinoline-5-sulfonyl chloride (C9H5Cl2NO2S). [Link]
-
PubChem. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932. [Link]
-
Demkowicz, S., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Wróbel, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
- Google Patents. (CN108752274B) Preparation method of 5-isoquinoline sulfonyl chloride.
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Dual roles of sulfonyl chloride in C−H functionalization of 8‐amidoquinolines. [Link]
- Google Patents. (CN103724263A) Preparation method of quinoline-5-sulfonyl chloride.
- Google Patents. (CN108610288B) Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
American Society for Microbiology. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules. [Link]
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- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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Therapeutic potential of compounds derived from 8-Chloro-5-isoquinolinesulfonyl Chloride
An In-Depth Technical Guide to the Therapeutic Potential of Compounds Derived from 8-Chloro-5-isoquinolinesulfonyl Chloride
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal, albeit reactive, chemical intermediate. While not a therapeutic agent in its own right, it serves as a foundational scaffold for the synthesis of a diverse array of pharmacologically active isoquinoline sulfonamide derivatives. These derivatives have garnered significant attention in drug discovery for their potent inhibitory effects on various protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive exploration of the therapeutic potential of these compounds, detailing their core mechanism of action, implication in critical signaling pathways, and the experimental methodologies required for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic interventions.
The Isoquinoline Sulfonamide Scaffold: A Privileged Structure in Kinase Inhibition
The isoquinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic drugs.[1][2] The introduction of a sulfonyl chloride group at the 5-position of the isoquinoline core creates a highly reactive intermediate, isoquinoline-5-sulfonyl chloride, which is instrumental in the synthesis of a wide range of isoquinoline sulfonamides.[1] These sulfonamides have demonstrated a broad spectrum of biological activities, including anticancer, cardiovascular, and central nervous system (CNS) applications.[1][3]
The 8-chloro substitution on the isoquinoline ring is of particular interest. The strategic placement of a chlorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its "drug-likeness" and therapeutic efficacy. This makes this compound a valuable starting material for generating novel drug candidates with potentially improved pharmacological profiles.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism through which isoquinoline sulfonamide derivatives exert their biological effects is through the competitive inhibition of protein kinases.[4] These compounds are designed to bind to the ATP-binding pocket within the catalytic domain of target kinases.[5] By occupying this site, they prevent the binding of ATP, the universal phosphate donor, thereby blocking the subsequent phosphorylation of downstream substrate proteins. This targeted inhibition of kinase activity disrupts the signaling cascades that regulate a multitude of cellular processes.
The Rho/ROCK Signaling Pathway: A Key Target
A major and well-characterized target of many isoquinoline sulfonamide derivatives is the Rho-associated coiled-coil containing protein kinase (ROCK).[5][6] The Rho/ROCK signaling pathway is a central regulator of cytoskeletal dynamics, playing crucial roles in cell adhesion, migration, and contraction.[5][6]
The pathway is initiated by the activation of the small GTPase RhoA. In its inactive state, RhoA is bound to GDP. Upon stimulation by upstream signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, leading to the activation of RhoA.[5] Activated, GTP-bound RhoA then binds to and activates its downstream effector, ROCK.[5] ROCK exists in two main isoforms, ROCK1 and ROCK2.[5]
Activated ROCK phosphorylates several downstream substrates, leading to:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC, a key step in promoting actin-myosin contractility and the formation of stress fibers.[5]
-
Inactivation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the myosin-binding subunit (MYPT1) of MLCP.[5] This inactivation prevents the dephosphorylation of MLC, further promoting a contractile state.
By inhibiting ROCK, compounds derived from this compound can effectively disrupt these processes, leading to reduced cellular contractility and motility.
Caption: Drug discovery workflow from the isoquinoline scaffold.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Amine Addition: To the stirred solution, add the desired amine (typically 1.0-1.2 equivalents). If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) should be added to liberate the free amine. The rationale for using a base is to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of the starting material.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine to remove residual water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoquinoline sulfonamide derivative.
-
Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a test compound against ROCK. The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable buffer, typically containing a small percentage of DMSO to ensure solubility. A control with DMSO alone (vehicle control) is essential to establish the baseline kinase activity.
-
Reaction Mixture: In the wells of a microplate, add the ROCK enzyme, a suitable substrate (e.g., purified Myosin Light Chain), and the diluted test compound or vehicle control.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a solution of ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity). The amount of phosphorylated substrate is then quantified using a detection reagent. Many commercial kits utilize a luminescence-based readout where the amount of remaining ATP is measured, with a lower signal indicating higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Wound Healing (Scratch) Assay
This assay assesses the effect of a test compound on cell migration, a process highly dependent on cytoskeletal dynamics regulated by the ROCK pathway. The causality tested here is whether inhibiting ROCK with the test compound will lead to a measurable decrease in the rate of collective cell migration.
Step-by-Step Protocol:
-
Cell Culture: Plate a confluent monolayer of a suitable cell line (e.g., a cancer cell line known for migratory potential) in a multi-well plate.
-
Creating the "Wound": Once the cells are fully confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Gently wash the cells with media to remove dislodged cells and then add fresh media containing various concentrations of the test compound or a vehicle control (DMSO).
-
Image Acquisition: Immediately after adding the compound, capture an initial image (t=0) of the wound area for each well using a microscope equipped with a camera.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Lapse Imaging: Acquire images of the same wound areas at regular time intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: For each time point and concentration, measure the area of the cell-free gap. The rate of wound closure is then calculated and compared between the treated and control groups. [5]A significant decrease in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Conclusion
Compounds derived from the this compound scaffold represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. Their ability to competitively inhibit key signaling nodes, such as the Rho/ROCK pathway, provides a powerful means to modulate fundamental cellular processes implicated in a range of diseases, from cancer to cardiovascular disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring and advancing this important class of molecules toward clinical applications.
References
- Unraveling the Core Mechanism: A Technical Guide to 4-Methylisoquinoline-5-sulfonyl Chloride Deriv
- ISOQUINOLINE-5-SULFONYL CHLORIDE 84468-15-5 wiki - Guidechem.
- Experimental Guide for Using Isoquinoline-8-sulfonamide in Live-Cell Imaging - Benchchem.
- Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed.
- Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004)
- Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides - Benchchem.
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
- Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evalu
- Isoquinoline-Sulfonamide deriv
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
- Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing.
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- 3. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Protocol for the Synthesis of Isoquinolinesulfonamide Derivatives using 8-Chloro-5-isoquinolinesulfonyl Chloride
Introduction & Scientific Rationale
Isoquinolinesulfonamides represent a privileged pharmacophore in medicinal chemistry, primarily recognized for their potent, ATP-competitive inhibition of basophilic serine/threonine kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA)[1][2]. Well-known derivatives in this class include Fasudil, H-89, and K-115 (Ripasudil)[3][4].
The introduction of an 8-chloro substituent on the isoquinoline ring—achieved by using 8-Chloro-5-isoquinolinesulfonyl chloride (CAS 1246817-00-4) as a building block—significantly modulates the electronic distribution and lipophilicity of the scaffold. This modification is frequently utilized in drug development to enhance kinase selectivity, improve cellular permeability, and optimize target residence time. The synthesis of these inhibitors relies on the highly efficient N-sulfonylation of primary or secondary amines using this specific sulfonyl chloride precursor.
Mechanistic Causality & Experimental Design
The formation of the sulfonamide bond proceeds via a bimolecular nucleophilic substitution (
-
Necessity of Anhydrous Conditions: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis. The presence of water allows
to compete with the amine nucleophile, leading to the formation of 8-chloro-5-isoquinolinesulfonic acid. This byproduct is unreactive toward amines and drastically reduces the overall yield. Thus, rigorous anhydrous conditions (dry solvents, inert atmosphere) are non-negotiable. -
Role of the Organic Base: The coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will protonate the unreacted amine, rendering it non-nucleophilic and prematurely halting the reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is employed to scavenge the HCl. For less nucleophilic amines (e.g., anilines), pyridine is often used as both the solvent and the base.
-
Temperature Control: The initial nucleophilic attack is highly exothermic. Slow addition of the sulfonyl chloride at 0 °C controls the reaction kinetics, preventing thermal degradation and suppressing side reactions, such as the bis-sulfonylation of primary amines.
Pathway Visualization
To contextualize the pharmacological utility of the synthesized 8-chloro-isoquinolinesulfonamides, the following diagram illustrates their primary biological target: the RhoA/ROCK signaling pathway, which governs actomyosin contraction and cytoskeletal rearrangement.
RhoA/ROCK signaling pathway inhibited by 8-chloro-isoquinolinesulfonamides.
Experimental Protocol: N-Sulfonylation Workflow
Self-Validating System Design: This protocol is engineered with intrinsic validation checkpoints. The differential solubility of the reagents, products, and byproducts ensures that the liquid-liquid extraction workup acts as a chemical filter, isolating only the target sulfonamide while discarding unreacted starting materials.
Materials & Reagents:
-
This compound (1.1 eq)
-
Primary or secondary amine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq), Saturated
(aq), Brine
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a flame-dried, round-bottom flask purged with argon or nitrogen, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.1 M to 0.2 M.
-
Base Addition & Cooling: Add DIPEA (1.5 eq) to the solution. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition (Critical Step): Dissolve this compound (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture via a dropping funnel over 15–30 minutes.
-
Causality: Dropwise addition maintains the internal temperature at 0 °C, preventing the formation of bis-sulfonamides and preserving the integrity of the sulfonyl chloride.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12–24 hours under an inert atmosphere.
-
In-Process Control (IPC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS.
-
Validation Check: The reaction is deemed complete when the distinct UV-active spot of the sulfonyl chloride disappears. If ambient moisture compromised the reaction, a highly polar baseline spot (sulfonic acid) will be visible.
-
-
Quenching & Workup (Self-Purification):
-
Quench the reaction by adding an equal volume of cold distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Acid Wash: Wash the combined organic layers with 1 M HCl. Causality: This protonates any unreacted amine and the DIPEA base, rendering them water-soluble and pulling them into the aqueous waste layer.
-
Base Wash: Wash the organic layer with saturated
. Causality: This deprotonates any hydrolyzed 8-chloro-5-isoquinolinesulfonic acid byproduct, effectively removing it into the aqueous layer. -
Brine Wash: Wash with brine to remove residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous
or . Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 8-chloro-isoquinolinesulfonamide. The product can be used directly or purified further via silica gel flash chromatography.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized conditions for coupling various amine classes with this compound. It demonstrates the necessity of tailoring the base and temperature profile to the specific steric and electronic nature of the nucleophile.
| Entry | Amine Class | Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Expected Yield (%) |
| 1 | Primary Alkyl | DCM | DIPEA (1.5 eq) | 0 °C | 12 | 85 - 92% |
| 2 | Secondary Alkyl | DCM | DIPEA (2.0 eq) | 0 °C | 16 | 78 - 85% |
| 3 | Aryl (Aniline) | Pyridine | Pyridine (Solvent) | RT | 24 | 65 - 75% |
| 4 | Primary Alkyl | THF | TEA (1.5 eq) | 0 °C | 12 | 80 - 88% |
| 5 | Primary Alkyl | DCM | None (Control) | RT | 24 | < 10% (Trace) |
Note: The control reaction (Entry 5) highlights the critical role of the organic base; without it, the generated HCl rapidly protonates the amine, stalling the reaction and resulting in trace yields.
References
-
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
-
The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma. Investigative Ophthalmology & Visual Science (IOVS). 1
-
Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors. MDPI.2
-
Chemicals that modulate stem cell differentiation. Proceedings of the National Academy of Sciences (PNAS). 3
-
Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89. PubMed. 4
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89 - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for nucleophilic substitution on 8-Chloro-5-isoquinolinesulfonyl Chloride
Application Note: Nucleophilic Substitution Protocols for 8-Chloro-5-isoquinolinesulfonyl Chloride
Executive Summary & Chemical Logic
This guide details the protocols for nucleophilic substitution on This compound (CAS: 84468-15-5) . As a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and PKA/PKC inhibitors (e.g., H-7), understanding its chemoselectivity is paramount.
Chemoselectivity & Reactivity Profile: This molecule possesses two electrophilic sites with vastly different reactivity profiles:
-
Sulfonyl Chloride (
): Highly reactive "soft" electrophile. Reacts rapidly with nucleophiles (amines, alcohols) at to RT via an addition-elimination mechanism. This is the primary site of substitution. -
Aryl Chloride (
): Low reactivity. Requires harsh conditions (high temperature, strong nucleophiles) or transition-metal catalysis (Buchwald-Hartwig) to undergo substitution ( ).
Strategic Implication:
-
Direct Substitution: Protocols described here focus on the sulfonylation (substitution of the sulfonyl chloride), which is the standard first step in library generation.
-
Sequential Substitution: If functionalization of the C8-position is required, it must be performed after the sulfonamide formation to prevent hydrolysis or side-reactions of the labile sulfonyl chloride.
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic attack on the sulfur atom.[1] Unlike carbonyl substitutions, the sulfonyl group forms a trigonal bipyramidal intermediate before expelling the chloride leaving group.
Key Mechanistic Insight: The presence of the isoquinoline nitrogen and the 8-chloro substituent renders the sulfonyl group highly electrophilic but also susceptible to rapid hydrolysis. The use of a non-nucleophilic base (e.g., DIPEA or TEA) acts as an HCl scavenger to drive the equilibrium forward.
Caption: Mechanistic pathway for the sulfonylation of amines. The base acts as a proton sink to prevent acid-mediated side reactions.
Experimental Protocol: Synthesis of Sulfonamides
This protocol describes the reaction with a secondary amine (e.g., homopiperazine) to synthesize Fasudil-like derivatives.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
| 8-Chloro-5-isoquinolinesulfonyl Cl | 1.0 | Electrophile | Moisture Sensitive. Store under |
| Amine (e.g., Homopiperazine) | 1.1 - 1.2 | Nucleophile | Slight excess ensures full conversion. |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; prevents salt formation. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous grade essential. |
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Amine (1.2 mmol) and TEA (2.5 mmol) to Anhydrous DCM (5 mL) .
-
Cool the mixture to
using an ice/water bath.
-
-
Addition (Controlled Rate):
-
Dissolve This compound (1.0 mmol) in Anhydrous DCM (5 mL) in a separate vial.
-
Critical Step: Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.
-
Reasoning: Slow addition at low temperature prevents localized heating and suppresses bis-sulfonylation (if using diamines).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm naturally to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear; product appears at lower .
-
-
Workup (Purification):
-
Dilute reaction with DCM (20 mL).
-
Wash 1: Saturated
(15 mL) – Removes acidic byproducts. -
Wash 2: Water (15 mL).
-
Wash 3: Brine (15 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Isolation:
-
The crude residue is typically a pale yellow solid.
-
Recrystallization: Methanol/Ether or Isopropanol is recommended for high purity.
-
Yield Expectation: 85–95%.
-
Advanced Protocol: Handling the 8-Chloro Group ( )
Note: This reaction is significantly more difficult and must be performed after the sulfonamide is formed.
If the objective is to displace the chlorine at the C8 position (e.g., to introduce a second amino group), standard conditions will fail.
Conditions for C8-Substitution:
-
Substrate: 8-Chloro-5-isoquinolinesulfonamide (Product from Protocol 3).
-
Reagents: Strong Nucleophile (e.g., Benzylamine, Alkoxides).
-
Solvent: High-boiling polar aprotic (DMSO, NMP).
-
Temperature:
. -
Catalyst (Optional but recommended): Pd(OAc)2 / BINAP (Buchwald-Hartwig coupling) is preferred over varying thermal
due to the deactivating nature of the sulfonamide group.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmospheric moisture. | Use freshly distilled DCM or store over molecular sieves. Keep reaction under |
| Bis-Substitution | Excess sulfonyl chloride or fast addition. | Ensure Amine is in excess. Add sulfonyl chloride slowly at |
| Starting Material Remains | Inactive amine (steric bulk). | Switch solvent to THF or Acetonitrile; heat to |
| Dark/Tar Formation | Exothermic decomposition. | strictly control temperature at |
Workflow Visualization
Caption: Operational workflow for the synthesis of sulfonamide derivatives.
References
- Source: Google Patents (CN103030629B). "Method for preparing fasudil hydrochloride.
-
Reactivity of Sulfonyl Chlorides
-
Source: BenchChem Application Notes.[3] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."
-
-
Isoquinoline Sulfonamide Derivatives
- Source: Journal of Medicinal Chemistry.
-
Link:[Link]
-
Nucleophilic Arom
):
Sources
Application Notes & Protocols: A Detailed Guide to the Step-by-Step Preparation of Isoquinoline Sulfonamide Derivatives
Introduction: The Significance of the Isoquinoline Sulfonamide Scaffold
The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] When functionalized with a sulfonamide moiety (-SO₂NH₂), the resulting isoquinoline sulfonamide derivatives exhibit a remarkable breadth of biological activities, positioning them as critical pharmacophores in modern drug discovery.[3]
These compounds are most notably recognized as potent inhibitors of various protein kinases.[4] For instance, Fasudil, an isoquinoline-5-sulfonamide derivative, is an approved Rho-kinase (ROCK) inhibitor used for treating cerebral vasospasm.[5][6] This class also includes other ROCK inhibitors like Ripasudil and Netarsudil, which are used in the treatment of glaucoma and ocular hypertension.[5][7] Beyond ROCK, these scaffolds have been developed as inhibitors of Protein Kinase B (PKB/Akt) for anticancer applications, as multi-receptor agents for central nervous system (CNS) disorders, and even as novel allosteric inhibitors of bacterial DNA gyrase with activity against fluoroquinolone-resistant bacteria.[1][8][9][10]
The synthetic accessibility and the ability to readily diversify the scaffold at multiple positions make it an attractive starting point for developing targeted therapeutics. This guide provides a detailed, step-by-step methodology for the preparation of these valuable compounds, focusing on the core chemical principles and field-proven protocols.
Core Synthetic Strategy: A Two-Stage Pathway
The most direct and widely adopted strategy for synthesizing isoquinoline sulfonamides is a two-step process. This approach is reliable and adaptable for generating a diverse library of derivatives.
-
Chlorosulfonylation: This is an electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO₂Cl) is introduced onto the isoquinoline ring. The key reagent for this transformation is typically chlorosulfonic acid (HSO₃Cl).[11] The regioselectivity of this step is critical as the position of the sulfonamide group significantly influences the compound's biological activity.[1]
-
Amination (Sulfonamide Formation): The highly reactive isoquinoline sulfonyl chloride intermediate is then reacted with a primary or secondary amine (or ammonia) to form the stable sulfonamide linkage.[11][12] The choice of amine in this step is the primary mode of diversification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Detailed Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of a key intermediate and its subsequent conversion to a final product.
Protocol 1: Synthesis of the Key Intermediate, Isoquinoline-5-sulfonyl Chloride
This protocol details the direct chlorosulfonylation of isoquinoline. The primary challenge is controlling the highly exothermic reaction and achieving the desired regioselectivity for the 5-position, which is crucial for compounds like Fasudil.[1][6]
Causality Behind Experimental Choices:
-
Low Temperature (-10°C to 0°C): Chlorosulfonic acid is a powerful and highly reactive reagent. The reaction with isoquinoline is strongly exothermic. Maintaining a low temperature is critical to prevent uncontrolled side reactions, degradation of the material, and to favor substitution at the C-5 position over other positions (e.g., C-8).
-
Slow, Portion-wise Addition: This is another measure to control the reaction's exothermicity and ensure a homogenous reaction mixture.
-
Pouring onto Crushed Ice: This step serves two purposes. First, it safely quenches the highly reactive excess chlorosulfonic acid. Second, the desired product, isoquinoline-5-sulfonyl chloride, is poorly soluble in the cold, acidic aqueous medium, causing it to precipitate out for collection.[1]
-
Conversion to Hydrochloride Salt: The crude product is often converted to its hydrochloride salt, which is a more stable, crystalline solid that is easier to handle, purify, and store.[13]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (HSO₃Cl, ~10 equivalents).
-
Cooling: Cool the flask in an ice-salt or acetone-dry ice bath to an internal temperature of 0°C.
-
Substrate Addition: Add isoquinoline (1.0 equivalent) slowly and portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Some protocols may require gentle heating (e.g., 40-50°C) to drive the reaction to completion, which should be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.
-
Purification (Optional Conversion to Sulfonic Acid): For higher purity, the isolated solid can be hydrolyzed to the corresponding sulfonic acid, which can then be recrystallized. The purified sulfonic acid is then converted back to the sulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
Drying: Dry the final product, isoquinoline-5-sulfonyl chloride, under vacuum.
Data Summary Table:
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Notes |
| Isoquinoline | 1.0 eq | 1.29 g | Starting material |
| Chlorosulfonic Acid | 10.0 eq | ~8.5 mL (11.65 g) | Reagent and solvent |
| Reaction Temperature | - | 0°C to Room Temp | Critical for control and selectivity |
| Reaction Time | - | 3-4 hours | Monitor by TLC |
| Expected Yield | - | 60-75% | Varies based on scale and purity |
Protocol 2: Synthesis of N-Substituted Isoquinoline-5-sulfonamides (Amination)
This protocol describes the reaction of the key sulfonyl chloride intermediate with an amine to form the final product. The example uses a generic primary amine.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The isoquinoline-5-sulfonyl chloride intermediate is sensitive to moisture, which would hydrolyze it back to the sulfonic acid. Therefore, anhydrous solvents like acetonitrile, dichloromethane (DCM), or chloroform are essential.[12]
-
Base (e.g., Triethylamine, Pyridine): The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is added to scavenge this HCl, allowing the reaction to proceed to completion.[12]
-
Room Temperature: Most amination reactions of sulfonyl chlorides are efficient at room temperature, making the protocol straightforward and energy-efficient.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (e.g., propylamine, 1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous acetonitrile.
-
Substrate Addition: Dissolve isoquinoline-5-sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous acetonitrile and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like chloroform or ethyl acetate (3 x 20 mL).[12]
-
Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure isoquinoline-5-sulfonamide derivative.[11]
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[8][11]
Data Summary Table:
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 5 mmol scale) | Notes |
| Isoquinoline-5-sulfonyl chloride | 1.0 eq | 1.14 g | Key intermediate |
| Amine (e.g., propylamine) | 1.2 eq | 0.43 mL (0.35 g) | Diversification point |
| Triethylamine | 1.5 eq | 1.05 mL (0.76 g) | HCl scavenger |
| Anhydrous Acetonitrile | - | 15 mL | Solvent |
| Expected Yield | - | 70-90% | Dependent on amine and purification |
Protocol 3: Advanced Sequential Synthesis for Library Generation
For creating libraries of compounds with diversity at multiple positions, a bifunctional intermediate like 3-chloro-isoquinoline-5-sulfonyl chloride is invaluable. This allows for sequential and orthogonal reactions.[8]
Protocol Outline:
-
Synthesis of 3-Chloro-isoquinoline-5-sulfonyl chloride: This is achieved following a similar procedure to Protocol 1, starting with 3-chloroisoquinoline instead of isoquinoline.[8]
-
Step A - First Amination (at the Sulfonyl Chloride): React the bifunctional intermediate with a desired amine (R¹R²NH) as described in Protocol 2. The sulfonyl chloride is significantly more reactive than the aryl chloride at C-3, allowing for selective functionalization at this stage.
-
Step B - Second Amination (at C-3): The resulting 3-chloro-isoquinoline-5-sulfonamide is then subjected to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a second, different amine (R³R⁴NH) at the C-3 position. This reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[8]
This sequential approach provides powerful control over the final structure, enabling the synthesis of complex and highly diversified libraries for structure-activity relationship (SAR) studies.
Purification and Characterization
-
Purification: Crude products are typically purified using either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) for crystalline solids or silica gel column chromatography for oils or amorphous solids.[11]
-
Characterization: The identity and purity of all intermediates and final products must be confirmed. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. For example, in the ¹H NMR of an isoquinoline-5-sulfonamide, characteristic signals for the isoquinoline protons would be expected in the aromatic region (δ 7.5-9.5 ppm).[8]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[8]
-
References
-
Proisy, N., Taylor, S., Nelson, A., & Collins, I. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction. SYNTHESIS, 2009(04), 561–566. [Link]
-
Tian, K., & Kaufman, P. L. (2019). Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. Investigative Ophthalmology & Visual Science, 60(1), 143–155. [Link]
-
Logé, C., Siomboing, X., Wallez, V., et al. (2003). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 289-296. [Link]
-
Logé, C., Siomboing, X., Wallez, V., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 289-96. [Link]
-
Sumi, K., Yoshida, Y., & Hidaka, H. (2018). Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. Investigative Ophthalmology & Visual Science, 59(9), 1781. [Link]
-
Sasaki, Y., Nakagawa, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-32. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinoline sulfonamide derivatives. [Link]
-
Morikawa, A., Sone, T., & Asano, T. (1988). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry, 31(1), 248-251. [Link]
-
Sestak, V., Konecny, J., Styskala, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. [Link]
-
Wang, F., Wang, D., & Li, X. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron Letters, 55(30), 4121-4124. [Link]
-
van der Veen, S., van der Werf, M., Ghilarov, D., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry, 16(6), 800-808. [Link]
- Collins, I., et al. (2005). Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b).
-
Unciti-Broceta, A., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(2), 1435–1453. [Link]
-
Lee, S. H., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. Biomaterials, 275, 120926. [Link]
-
Staszewska-Krajewska, O., & Bodzioch, K. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(11), 2584. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-56. [Link]
- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
-
Wang, D., et al. (2019). Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. Organic & Biomolecular Chemistry, 17(23), 5776-5780. [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Preprints.org. (2024). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. [Link]
-
Al-Humimat, G., et al. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology, 13, 167–182. [Link]
-
ResearchGate. (n.d.). Synthesis of Fasudil hydrochloride. [Link]
-
Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Journal of the American Chemical Society, 131(34), 12050-1. [Link]
-
Zajdel, P., et al. (2014). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents?. Future Medicinal Chemistry, 6(1), 57-75. [Link]
-
Hyster, T., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842–1844. [Link]
-
Jha, A., et al. (2024). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 9(1), e202303496. [Link]
-
Wang, F., et al. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters, 18(16), 4148–4151. [Link]
-
ACS Publications. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. [Link]
-
Anwar, A., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(5), 3244-3258. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2004094386A1 - Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b) - Google Patents [patents.google.com]
Application Note: Catalytic Strategies for Enhancing 8-Chloro-5-isoquinolinesulfonyl Chloride Reactivity
Chemical Context and the Reactivity Challenge
8-Chloro-5-isoquinolinesulfonyl chloride (CAS: 1246817-00-4) is a critical electrophilic building block used extensively in the design of kinase inhibitors (e.g., ROCK, PKA, and PKG targeting agents). However, synthesizing sulfonamides from this reagent presents significant challenges. The reactivity of the sulfonyl chloride functional group is dictated by the highly electrophilic sulfur atom, rendered electron-deficient by the oxygen and chlorine atoms .
In the case of the 8-chloro-isoquinoline core, the electron-withdrawing nature of the 8-chloro substituent theoretically increases electrophilicity, but the rigid steric bulk of the bicyclic system severely restricts the approach trajectory for incoming amines. When reacting with sterically hindered or weak secondary amines, direct sulfonylation is sluggish, often allowing trace moisture to outcompete the amine, resulting in the irreversible formation of 8-chloro-5-isoquinolinesulfonic acid (hydrolysis byproduct).
Mechanistic Causality: The Necessity of Nucleophilic Catalysis
In my experience optimizing sulfonylation workflows for drug development, the most common point of failure is the assumption that standard acid scavengers—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—can drive the reaction of sluggish electrophiles. They cannot. These bases merely neutralize the HCl byproduct; they do not lower the activation energy barrier for the nucleophilic attack.
To achieve high conversion, the reaction pathway must be fundamentally altered from a direct substitution to a nucleophilic addition-elimination mechanism . This is achieved using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).
DMAP rapidly attacks the sulfonyl chloride to form a highly reactive, resonance-stabilized sulfonylpyridinium intermediate. Density Functional Theory (DFT) calculations have demonstrated that DMAP lowers the energy barrier of this intermediate formation to a mere 0.15 eV, compared to 1.28 eV for sterically hindered bases like collidine . This intermediate acts as an activated electrophile, readily accepting the target amine while regenerating the DMAP catalyst.
Caption: Mechanistic pathway of DMAP-catalyzed sulfonylation via a reactive intermediate.
Catalyst Selection and Comparative Efficacy
Selecting the right catalyst is a balance of nucleophilicity and basicity. The table below summarizes the kinetic and yield impacts of various additives on the reaction of this compound with a sterically hindered secondary amine model.
| Catalyst / Additive | Primary Role | pKa (Conjugate Acid) | Relative Reaction Rate | Typical Yield (%) | Mechanistic Impact |
| None (TEA only) | Acid Scavenger | 10.7 | 1x | < 40% | Sluggish; highly prone to competitive hydrolysis. |
| Pyridine | Weak Catalyst / Base | 5.2 | 5x | 60 - 65% | Forms a weak intermediate; requires high concentrations. |
| N-Methylimidazole (NMI) | Nucleophilic Catalyst | 7.0 | 45x | 80 - 85% | Excellent alternative to DMAP; highly nucleophilic. |
| DMAP | Strong Nucleophilic Catalyst | 9.6 | > 100x | > 95% | Gold standard; resonance stabilization of the intermediate. |
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system—it should communicate its state to the chemist at every step. By separating the catalyst activation step from the amine addition, we create a diagnostic window to ensure reagent integrity before committing the valuable amine substrate.
Reagents & Materials
-
Electrophile: this compound (1.0 eq)
-
Nucleophile: Target Amine (1.1 eq)
-
Catalyst: DMAP (0.15 eq)
-
Acid Scavenger: DIPEA (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM), stored over 3Å molecular sieves.
Step-by-Step Methodology
-
System Purging (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Causality: Even trace atmospheric moisture will irreversibly convert the sulfonyl chloride to sulfonic acid.
-
Electrophile Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction vessel to 0 °C using an ice bath.
-
Catalytic Activation (Validation Checkpoint 1): Add DMAP (0.15 eq) in one portion.
-
Self-Validation: The solution should exhibit a subtle color shift (typically to a pale yellow/orange), confirming the successful formation of the sulfonylpyridinium intermediate. If the solution remains completely colorless or turns cloudy, the starting material may have already hydrolyzed.
-
-
Nucleophilic Substitution: In a separate dry vial, dissolve the target amine (1.1 eq) and DIPEA (1.5 eq) in a minimal volume of DCM. Add this solution dropwise to the main reaction flask over 15 minutes to maintain the 0 °C internal temperature.
-
Reaction Progression (Validation Checkpoint 2): Remove the ice bath and allow the reaction to warm to 20–25 °C. Monitor the reaction via HPLC or TLC after 1 hour.
-
Self-Validation: HPLC must show the complete disappearance of the highly polar intermediate peak and the emergence of the less polar sulfonamide product peak.
-
-
Quench & Isolation: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to selectively remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Step-by-step experimental workflow for the catalytic sulfonylation of amines.
Trustworthiness & Troubleshooting
-
Issue: High levels of sulfonic acid byproduct observed on HPLC.
-
Causality: The sulfonyl-DMAP intermediate is highly reactive not just toward amines, but also toward water.
-
Solution: Validate the anhydrous state of your DIPEA and amine. Amines are hygroscopic; consider azeotropic drying with toluene prior to use.
-
-
Issue: Reaction stalls at 50% conversion despite DMAP addition.
-
Causality: The amine hydrochloride salt is precipitating, effectively removing the nucleophile from the catalytic cycle.
-
Solution: The acid scavenger (DIPEA) is failing to keep the amine in its free-base form. Increase DIPEA to 2.5 equivalents.
-
References
-
Naoum, J. N.; Chandra, K.; Shemesh, D.; Gerber, R. B.; Gilon, C.; Hurevich, M. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support". Beilstein Journal of Organic Chemistry 2017, 13, 806-816. URL:[Link]
Work-up procedures for reactions involving 8-Chloro-5-isoquinolinesulfonyl Chloride
Application Note: Amidation and Work-Up Strategies for 8-Chloro-5-isoquinolinesulfonyl Chloride
Executive Summary
This compound (CAS: 1246817-00-4) is a highly reactive, moisture-sensitive electrophile fundamentally utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil analogs[1]. Due to the electron-withdrawing nature of the 8-chloro substituent, the sulfonyl chloride moiety at the 5-position exhibits heightened electrophilicity. This application note provides a self-validating, causality-driven protocol for the amidation and subsequent aqueous work-up of this critical intermediate, ensuring high yields, high purity, and minimal hydrolytic degradation.
Mechanistic Causality & Experimental Design
The Influence of the 8-Chloro Substituent
The addition of an amine to this compound is a highly exothermic nucleophilic acyl substitution. The inductive electron-withdrawing effect of the 8-chloro group lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group, accelerating nucleophilic attack. However, this also makes the intermediate highly susceptible to competitive hydrolysis by trace moisture, forming the unreactive sulfonic acid byproduct[2].
Causality in Experimental Choices:
-
Temperature Control: Reagents must be combined at 0–5 °C. Elevated temperatures during the initial mixing phase exponentially increase the rate of hydrolysis over amidation.
-
Base Selection: A tertiary amine base (e.g., Triethylamine or DIPEA) is required to act as an acid scavenger. By neutralizing the generated HCl, the base prevents the protonation of the nucleophilic amine, driving the equilibrium toward the sulfonamide product[3].
-
Work-Up Rationale: The work-up must rapidly quench unreacted sulfonyl chloride and remove the hydrochloride salts. Saturated aqueous sodium bicarbonate (
) is utilized because it provides a mild pH (~8.5) that neutralizes HCl without causing base-catalyzed degradation of the newly formed sulfonamide bond.
Quantitative Data: Solvent and Base Optimization
To design a robust work-up, the choice of organic solvent and base is critical. The tables below summarize the quantitative extraction efficiencies and byproduct management strategies.
Table 1: Quantitative Comparison of Work-up Solvents
| Solvent | Density relative to Water | Extraction Efficiency (LogP ~2.5) | Emulsion Risk | Recommended Use Case |
|---|---|---|---|---|
| Dichloromethane (DCM) | Heavier (1.33 g/cm³) | High (>95% in 2 washes) | Low | Standard amidation work-ups; bottom-layer draining simplifies sequential washes. |
| Ethyl Acetate (EtOAc) | Lighter (0.90 g/cm³) | Moderate (~85% in 2 washes) | Medium | Utilized when halogenated solvents are restricted; requires top-layer decanting. |
| 2-Methyltetrahydrofuran | Lighter (0.86 g/cm³) | High (>90% in 2 washes) | Low | Green chemistry alternative to DCM; excellent phase separation. |
Table 2: Base Selection and Salt Removal Strategy
| Base | pKa (Conjugate Acid) | Byproduct Salt | Work-up Removal Strategy |
|---|
| Triethylamine (TEA) | 10.75 |
Process Visualization
The following diagram illustrates the optimized phase-separation workflow, specifically designed for a DCM-based reaction matrix.
Caption: Workflow for the aqueous work-up of this compound reactions.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the work-up process. The protocol assumes a 10 mmol scale reaction utilizing DCM as the solvent.
Phase 1: Reaction Execution & Quenching
-
Preparation: Dissolve the amine (11 mmol, 1.1 eq) and Triethylamine (25 mmol, 2.5 eq) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.
-
Addition: Dissolve this compound (10 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes to control the exothermic release.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
-
VALIDATION CHECKPOINT 1 (Reaction Completion): Sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). Pass condition: Complete disappearance of the sulfonyl chloride starting material mass/spot. Do not proceed to work-up until this is confirmed.
-
Quench: Re-cool the reaction flask to 0–5 °C. Slowly add 50 mL of saturated aqueous
. Stir vigorously for 15 minutes. Causality: Vigorous stirring ensures maximum interfacial surface area between the aqueous and organic phases, effectively neutralizing the salts and hydrolyzing any trace unreacted electrophile[1].
Phase 2: Extraction and Washing
6. Phase Separation: Transfer the biphasic mixture to a 250 mL separatory funnel. Allow the layers to separate completely (approx. 5 minutes).
7. VALIDATION CHECKPOINT 2 (Phase Identification): Add 2 drops of water to the funnel. Observe where the drops travel. Pass condition: The drops will rest on top of the bottom layer and assimilate into the top layer, confirming the bottom layer is the DCM (organic) phase.
8. Extraction: Drain the bottom organic layer into a clean Erlenmeyer flask. Retain the top aqueous layer in the funnel.
9. Back-Extraction: Add 20 mL of fresh DCM to the aqueous layer in the funnel. Shake gently, vent, and allow to separate. Drain the bottom DCM layer and combine it with the primary organic extract.
10. VALIDATION CHECKPOINT 3 (Aqueous pH): Test the pH of the remaining aqueous layer. Pass condition: The pH must be between 8 and 9. If the pH is < 7, the quench was insufficient; you must wash the combined organic layers with an additional 30 mL of sat.
Phase 3: Drying and Isolation
12. Drying: Transfer the organic layer to an Erlenmeyer flask. Add 5–10 grams of anhydrous
References
-
ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells. PubMed Central (PMC). Available at:[Link]
-
Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). PubMed Central (PMC). Available at:[Link]
Sources
- 1. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of 8-Chloro-5-isoquinolinesulfonyl Chloride during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 8-Chloro-5-isoquinolinesulfonyl Chloride. This resource is designed to provide in-depth guidance and troubleshooting advice to navigate the complexities of synthesizing this highly reactive intermediate, with a primary focus on preventing its hydrolysis. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the likely causes?
Low yields in this synthesis are most commonly attributed to two main factors: incomplete reaction and product degradation, primarily through hydrolysis.[1] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is a significant issue, especially during aqueous workup procedures.[1] Other potential causes include the formation of byproducts like diaryl sulfones, which can occur with insufficient chlorosulfonating agent.
Q2: I'm observing a significant amount of a water-soluble byproduct. How can I confirm if it's the hydrolyzed product?
The primary hydrolysis product is 8-Chloro-5-isoquinolinesulfonic Acid. You can confirm its presence using analytical techniques such as mass spectrometry. For instance, in the mass spectrum of a related compound, 8-hydroxyquinoline-5-sulfonyl chloride, a signal corresponding to the hydrolyzed sulfonic acid was observed, indicating its formation even under the mild conditions of the analysis.[2] You can also use techniques like HPLC to separate and identify the components of your product mixture.
Q3: What are the absolute critical precautions to take to minimize hydrolysis?
Minimizing exposure to water is paramount. This includes:
-
Using anhydrous solvents: Ensure all solvents are rigorously dried before use.
-
Working under an inert atmosphere: Conducting the reaction and workup under a dry nitrogen or argon atmosphere will exclude atmospheric moisture.
-
Drying all glassware: Thoroughly oven-dry all glassware and cool it under an inert atmosphere before use.
-
Careful handling of reagents: Ensure all starting materials and reagents are as anhydrous as possible.
Q4: How does the 8-chloro substituent affect the stability of the sulfonyl chloride?
The chlorine atom at the 8-position is an electron-withdrawing group. This can have a dual effect. On one hand, it can increase the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to nucleophilic attack by water. On the other hand, studies on the stability of heteroaromatic sulfonyl chlorides suggest that the position of electron-withdrawing groups can significantly influence decomposition pathways, which include not only hydrolysis but also SO2 extrusion.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low to no product formation | Incomplete chlorosulfonation. | Increase reaction time or temperature cautiously. Ensure a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) is used. | Chlorosulfonation of heteroaromatic systems can be sluggish. Driving the reaction to completion is essential before workup to avoid isolating unreacted starting material. |
| Product decomposes during workup | Hydrolysis of the sulfonyl chloride. | Perform the aqueous quench at low temperatures (0-5 °C) using ice. Minimize the time the product is in contact with the aqueous phase. Promptly extract the product into a cold, dry organic solvent. | The rate of hydrolysis is significantly reduced at lower temperatures. Rapid extraction into a non-aqueous phase protects the sulfonyl chloride from water.[1] |
| Oily or impure solid product after isolation | Residual acid or formation of side products. | Wash the organic extract with cold, saturated sodium bicarbonate solution to remove acidic impurities. If diaryl sulfones are suspected, consider purification by recrystallization from a non-polar, anhydrous solvent. | The bicarbonate wash neutralizes any remaining chlorosulfonic acid or the sulfonic acid byproduct. Recrystallization can effectively separate the desired sulfonyl chloride from less polar byproducts. |
| Difficulty in handling the product | The product is moisture-sensitive and corrosive. | Handle the isolated this compound in a glovebox or under a stream of inert gas. Store it in a tightly sealed container in a desiccator at low temperature. | Minimizing exposure to atmospheric moisture is crucial for the long-term stability of the product.[1] |
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and are designed to minimize hydrolysis.
Protocol 1: Chlorosulfonation of 8-Chloroisoquinoline
This method is based on the direct chlorosulfonation of a quinoline derivative.[2]
Materials:
-
8-Chloroisoquinoline
-
Chlorosulfonic acid (freshly distilled)
-
Crushed ice
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (cold)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Carefully add a 5-fold molar excess of chlorosulfonic acid to the flask.
-
Slowly add 8-Chloroisoquinoline portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Immediately extract the resulting aqueous slurry with three portions of cold, anhydrous dichloromethane.
-
Combine the organic extracts and wash them sequentially with cold saturated sodium bicarbonate solution and cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude this compound.
Protocol 2: Oxidative Chlorination (Alternative Route)
This two-step method, adapted from a patent for 5-isoquinolinesulfonyl chloride, can offer a milder alternative to direct chlorosulfonation.[3]
Step 1: Synthesis of S-(8-Chloroisoquinolin-5-yl)isothiourea salt
-
Reflux a mixture of 5-bromo-8-chloroisoquinoline and a slight molar excess of thiourea in ethanol for 4-6 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by suction filtration and recrystallize from ethanol to obtain the pure isothiourea salt.
Step 2: Oxidative Chlorosulfonylation
-
Dissolve the S-(8-Chloroisoquinolin-5-yl)isothiourea salt in dilute hydrochloric acid and cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS), to the solution while maintaining a low temperature.
-
Stir the reaction at 15 °C for 2 hours.
-
Collect the precipitated this compound by suction filtration.
-
Wash the solid with a cold dilute sodium bisulfite solution and then with cold dilute hydrochloric acid.
-
Dry the product under vacuum.
Visualizing the Challenge: The Hydrolysis Pathway
The primary challenge in the synthesis of this compound is its susceptibility to hydrolysis. The following diagram illustrates this degradation pathway.
Caption: The hydrolysis of this compound proceeds via nucleophilic attack by water.
Workflow for Preventing Hydrolysis
To successfully synthesize and isolate this compound, a meticulous workflow that minimizes water exposure at every stage is crucial.
Caption: A step-by-step workflow emphasizing anhydrous conditions to prevent hydrolysis.
References
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. (2024). [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. (1988). [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. (1970). [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. (2024). [Link]
- Preventing decomposition of sulfonyl chloride during reaction. BenchChem. (2025).
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025). [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. (2009). [Link]
- Preparation method of 5-isoquinoline sulfonyl chloride.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. (2008). [Link]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. (2025). [Link]
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem. (2025).
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. (2023). [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. (2022). [Link]
Sources
Technical Support Center: 8-Chloro-5-isoquinolinesulfonyl Chloride Amidation
Executive Summary & Reactivity Profile
You are likely encountering low yields due to the hyper-electrophilic nature of the 8-chloro-5-isoquinolinesulfonyl chloride.
While the parent compound (5-isoquinolinesulfonyl chloride, used in Fasudil synthesis) is moderately unstable, the introduction of the chlorine atom at the 8-position exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the sulfonyl chloride bond, making the sulfur atom significantly more electrophilic.
The Consequence:
-
Pro: The reaction with amines is extremely fast.
-
Con: The rate of hydrolysis (reaction with trace moisture) is exponentially faster than the parent compound.
-
Result: If your system is not rigorously anhydrous or if the base is added incorrectly, the starting material degrades to 8-chloro-5-isoquinolinesulfonic acid before it can couple with your amine.
Critical Process Parameters (CPP)
To recover yield, you must shift the kinetic competition favoring amidation over hydrolysis.
A. Solvent Selection[1][2][3]
-
Recommended: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Why: These solvents dissolve the sulfonyl chloride well but have low water miscibility.
-
-
Avoid: DMF or DMAc (unless strictly necessary for amine solubility).
-
Why: These are hygroscopic. Even "dry" DMF often contains enough water to hydrolyze reactive sulfonyl chlorides. If you must use DMF, use fresh molecular sieves (4Å).
-
B. Base Selection & Stoichiometry
-
Standard Organic Base: Triethylamine (TEA) or DIPEA (Hünig's base).
-
Ratio: 1.0 eq Sulfonyl Chloride : 1.1–1.2 eq Amine : 2.5–3.0 eq Base.
-
Note: Excess base is required to neutralize the HCl generated and to free-base the isoquinoline ring if it is protonated.
-
-
Alternative (Biphasic): Saturated Aqueous NaHCO₃ / DCM.
-
Why: For extremely sensitive substrates, a biphasic Schotten-Baumann condition can sometimes outperform organic bases by keeping the generated acid in the aqueous phase, though this is risky for the 8-chloro derivative due to hydrolysis. Stick to the anhydrous organic base method first.
-
C. Temperature Control
-
Crucial Step: The addition must occur at 0°C to -10°C .
-
Reasoning: At room temperature, the rate of hydrolysis (with trace moisture) competes effectively with amidation. At 0°C, the chemoselectivity for the amine (a better nucleophile than water) is maximized.
Optimized Experimental Protocol
Objective: Synthesis of 8-chloro-N-(substituted)-5-isoquinolinesulfonamide.
Materials
-
This compound (Start Material)
-
Amine (Nucleophile)
-
Dichloromethane (Anhydrous)
-
Triethylamine (Dried over KOH or sieves)
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Amine (1.1 equiv) and Triethylamine (3.0 equiv) in anhydrous DCM.
-
Cool this mixture to 0°C using an ice bath.
-
-
Controlled Addition (The "Reverse Addition"):
-
Dissolve the This compound (1.0 equiv) in a separate volume of anhydrous DCM.
-
Critical: Add the sulfonyl chloride solution dropwise to the cold amine/base solution over 15–30 minutes.
-
Why: Adding the electrophile to the nucleophile ensures the amine is always in excess, minimizing side reactions like dimerization.
-
-
Reaction & Monitoring:
-
Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature.
-
Monitor by TLC or LCMS. Look for the disappearance of the starting material (often hydrolyzes on TLC plate, so rely on the appearance of product).
-
-
Workup (Amphoteric Isolation):
-
Quench: Add water.
-
Extraction: Extract with DCM (x3).
-
Wash: Wash organics with brine.[1]
-
Note: Since the product has a basic isoquinoline nitrogen, do not wash with strong acid (1M HCl) unless you intend to isolate the hydrochloride salt in the aqueous layer.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
-
Troubleshooting Guide (FAQ)
Q1: I see a large baseline spot on TLC that isn't my product. What is it?
A: This is likely 8-chloro-5-isoquinolinesulfonic acid (the hydrolysis byproduct).
-
Cause: Moisture in the solvent, wet amine, or old starting material.
-
Fix:
-
Check the quality of your sulfonyl chloride. If it's not a white/pale yellow solid but a sticky gum, it has already hydrolyzed.
-
Recrystallize the starting material or purchase a fresh batch.
-
Ensure the reaction is under inert gas (Ar/N₂).
-
Q2: My yield is low (<30%), but the starting material is gone.
A: You might be losing product during the workup.
-
Cause: Isoquinolines are amphoteric. If you wash the organic layer with acidic water (to remove excess amine), your product will protonate and move into the aqueous waste layer.
-
Fix: Check the aqueous layer by LCMS. If the product is there, basify the aqueous layer to pH 9-10 with NaOH and re-extract with DCM/Isopropanol (3:1).
Q3: The reaction turns black/tarry immediately.
A: Decomposition due to exotherm or pyridine nucleophilic catalysis.
-
Cause: If using Pyridine as a solvent/base, it can attack the sulfonyl chloride to form a reactive pyridinium adduct which then decomposes.
-
Fix: Switch to DCM with Triethylamine . Avoid Pyridine as the solvent. Ensure strict temperature control (0°C).
Visualized Pathways & Logic
Pathway Analysis: Amidation vs. Hydrolysis
The following diagram illustrates the kinetic competition. The 8-Cl substituent accelerates both pathways, necessitating the "Amine Excess" conditions.
Caption: The 8-Chloro substituent increases electrophilicity, making the competition between Amine (Green Path) and Water (Red Path) critical. Low temperatures favor Path A.
Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the failure mode: Purity of reagents vs. Workup loss vs. Reaction conditions.
Data Summary: Solvent & Base Effects[2][3][4]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Avoid) |
| Solvent | DMF | DCM (Anhydrous) | Water/Acetone Mix |
| Base | Pyridine (Excess) | TEA (3.0 eq) | NaOH (Strong Base) |
| Temp | RT (25°C) | 0°C -> RT | Reflux |
| Risk | Pyridinium adducts; Hydrolysis | Minimal | Rapid Hydrolysis |
| Est. Yield | 40-50% | 85-95% | <10% |
References
-
Synthesis of Fasudil Hydrochloride (Parent Analog Protocol). ChemicalBook. (2020). Patent CN111909088. Link
-
Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. (2025). Comprehensive study on decomposition pathways of pyridine/isoquinoline sulfonyl halides. Link
-
H-89 Dihydrochloride (Isoquinoline Sulfonamide Derivative). Cell Signaling Technology. Technical Datasheet & Structure. Link
-
One-Pot Synthesis of Sulfonamides. Princeton University (Macmillan Group). (2023). General strategies for activating and coupling sulfonyl chlorides. Link
-
Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. Review of modern amidation methodologies. Link
Sources
Troubleshooting degradation of 8-Chloro-5-isoquinolinesulfonyl Chloride in storage
Topic: Troubleshooting Degradation & Storage Stability
Document ID: TSC-ISOQ-0805-V2 Last Updated: 2026-02-27 Audience: Medicinal Chemists, Process Engineers, Fasudil Synthesis Teams
Executive Summary
8-Chloro-5-isoquinolinesulfonyl chloride (CAS: 105728-90-3, often cited as the HCl salt form in synthesis contexts) is a critical intermediate for the synthesis of Rho-kinase (ROCK) inhibitors like Fasudil (HA-1077).
The Core Problem: This compound is thermodynamically unstable in the presence of moisture. It undergoes rapid hydrolysis to form 8-chloro-5-isoquinolinesulfonic acid and hydrogen chloride (HCl). The generated HCl can protonate the isoquinoline nitrogen, creating a hygroscopic salt that accelerates further moisture absorption—a "death spiral" for the reagent's purity.
This guide provides mechanistic insights, diagnostic workflows, and rescue protocols to manage this instability.
Module 1: The Degradation Mechanism (The "Why")
Understanding the failure mode is the first step in troubleshooting. The degradation is not random; it is a specific hydrolysis pathway driven by nucleophilic attack.
Mechanism of Action
-
Moisture Ingress: Atmospheric water enters the container.
-
Hydrolysis: Water attacks the electrophilic sulfur atom.
-
Acid Generation: The reaction expels HCl gas and forms the sulfonic acid.
-
Autocatalytic Salt Formation: The basic nitrogen on the isoquinoline ring captures the HCl, forming a hydrochloride salt. This salt is highly polar and hygroscopic, pulling in more water from the air, accelerating the cycle.
Visualizing the Pathway
The following diagram illustrates the degradation cascade and the "Vicious Cycle" of salt formation.
Figure 1: The degradation cascade. Note the red dotted line indicating the hygroscopic nature of the salt product, which accelerates the destruction of remaining material.
Module 2: Storage Protocols (The "How")
To prevent the cascade described above, you must break the "Moisture Ingress" link.
Standard Operating Procedures (SOP)
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the kinetics of hydrolysis and thermal decomposition [1]. |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1][2] Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (preventing radical dechlorination); Parafilm creates a secondary moisture seal. |
| Desiccation | Secondary Containment | Store the vial inside a jar containing Drierite or silica gel. This acts as a "moisture sink" for any permeating humidity. |
| Handling | Cold-Warm Cycle | CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the powder. |
Module 3: Diagnostics & Troubleshooting
Triage: Is my reagent dead?
Scenario 1: Visual Inspection
-
Good: Pale yellow to yellow crystalline powder. Free-flowing.
-
Suspect: Clumping or "caking."
-
Bad: White/off-white sticky paste or solid block. Strong acrid smell (HCl) upon opening.
Scenario 2: Analytical Verification (HPLC) Warning: Do NOT inject the sulfonyl chloride directly into a standard reverse-phase HPLC (water/methanol). It will hydrolyze on the column, showing a false "sulfonic acid" peak.
Protocol: Derivatization HPLC
-
Sample: Dissolve 5 mg of the suspect sulfonyl chloride in 1 mL dry Acetonitrile (MeCN).
-
Derivatization: Add 2 equivalents of Morpholine or Diethylamine .
-
Wait: Let sit for 5-10 minutes. (Converts unstable
to stable Sulfonamide). -
Inject: Run standard HPLC.
-
Interpret:
-
Peak A (Sulfonamide): Represents active Sulfonyl Chloride.
-
Peak B (Sulfonic Acid): Represents degraded material (did not react with amine).
-
Module 4: Rescue Protocols (The "Fix")
If your compound has degraded, choose a path based on the severity.
Figure 2: Decision tree for handling degraded reagents.
Protocol A: Selective Extraction (For Minor Degradation)
Use this when the material is mostly yellow but has surface crusting.
-
Dissolve: Dissolve the crude material in dry Dichloromethane (DCM) or Chloroform .
-
Why: The active sulfonyl chloride is highly soluble in DCM. The degraded sulfonic acid (and its salt) is generally insoluble in non-polar organics [2].
-
-
Filter: Rapidly filter the suspension through a sintered glass funnel or a plug of cotton/Celite under nitrogen. The "bad" acid stays on the filter.
-
Evaporate: Concentrate the yellow filtrate under vacuum (Rotavap) at <30°C.
-
Precipitate (Optional): Add dry Hexane to the concentrated DCM solution to force crystallization of the purified chloride.
Protocol B: Re-Chlorination (For Major Degradation)
Use this only if you have synthetic chemistry capabilities. This converts the "dead" acid back into the "living" chloride.
-
Reflux: Suspend the degraded material in Thionyl Chloride (
) . -
Catalyst: Add a drop of anhydrous DMF (Dimethylformamide).
-
Heat: Reflux for 2-3 hours. The sulfonic acid reacts with
to regenerate the sulfonyl chloride. -
Workup: Remove excess
under vacuum. Recrystallize the residue from DCM/Hexane.
FAQ: Frequently Asked Questions
Q: Can I use the reagent if it smells like acid but looks okay? A: Proceed with caution. The smell indicates HCl release (hydrolysis). Perform the Protocol A (Selective Extraction) described above to remove the invisible film of acidic hydrolysis products before using it in sensitive couplings.
Q: Why did my yield drop in the Fasudil synthesis step? A: If you used partially degraded chloride, the "dead" sulfonic acid consumes your coupling partner (e.g., homopiperazine) via acid-base reaction, neutralizing the amine you intended to react. You must adjust stoichiometry or purify the starting material.
Q: Can I store a solution of it in DMSO? A: No. DMSO is hygroscopic and nucleophilic. It can react with sulfonyl chlorides over time, especially if not strictly anhydrous.[1] Store as a solid. If a stock solution is needed, use anhydrous THF or DCM and use within 24 hours [3].
References
-
BenchChem. (2025).[1][3][4] Stability and Storage of Sulfonyl Chlorides: An In-depth Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 5-chloroquinoline-8-sulfonyl chloride (Analogue). Retrieved from
-
Selleck Chemicals. (n.d.). Fasudil HCl (HA-1077) Datasheet & Storage.[5] Retrieved from
-
National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved from
-
Organic Chemistry Portal. (2011). Synthesis of Sulfonyl Chlorides.[1][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US7718797B2 - Fasudil-containing preparation and method of improving stability thereof - Google Patents [patents.google.com]
Dealing with side products in 8-Chloro-5-isoquinolinesulfonyl Chloride reactions
Technical Support Center: 8-Chloro-5-isoquinolinesulfonyl Chloride
Topic: Dealing with Side Products & Reaction Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide & Troubleshooting FAQ[1][2]
Executive Summary: The Reactivity Profile
This compound is a high-value heterocyclic building block, primarily used in the synthesis of Rho-kinase (ROCK) and Protein Kinase A/G/C inhibitors (e.g., H-7, Fasudil derivatives).[1][3]
As a Senior Application Scientist, I often see users struggle not with the chemistry of the sulfonylation, but with the handling of the reagent. This compound combines a highly electrophilic sulfonyl chloride group with a basic isoquinoline nitrogen.[1][2][3] This "Janus-faced" nature creates unique solubility and stability challenges that differ from standard benzenesulfonyl chlorides.[1][3]
Key Stability Metrics:
-
Moisture Sensitivity: High.[1][2][3] Hydrolyzes to the sulfonic acid within minutes in aqueous media at pH > 7.[1][2][3]
-
Thermal Stability: Moderate.[1][2][3] Decomposes above 60°C in solution, often turning black (tar formation).[1][2][3]
-
Storage: Store under Argon/Nitrogen at +2°C to +8°C. Moisture ingress turns the pale yellow solid into a sticky orange gum.[1][2][3]
Reaction Pathways & Side Products[1][2][3][4][5]
Before troubleshooting, we must visualize the landscape of potential impurities.[1][2][3] The following diagram maps the desired pathway against the three most common failure modes.
Figure 1: Reaction landscape for this compound.[1][2][3] Green path indicates the desired coupling; dashed lines indicate competitive side reactions.[2][3]
Troubleshooting Guide (FAQ)
This section addresses specific scenarios reported by users, focusing on root cause analysis and immediate corrective actions.
Q1: I see a major peak in LCMS with a mass loss of ~18 Da relative to the starting material. What is it?
Diagnosis: Hydrolysis. You are observing the conversion of the Sulfonyl Chloride (MW ~262) to the Sulfonic Acid (MW ~244).[1][2][3]
-
Mechanism: Cl (35.5 Da) is replaced by OH (17 Da).[1][2] Net change: -18.5 Da.[1][2][3]
-
Cause: Wet solvent, old reagent, or atmospheric moisture during weighing.[1][2]
-
Solution:
-
Dry Solvents: Use anhydrous DCM or Acetonitrile (water < 50 ppm).[2][3]
-
Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride as a solid (or rapid solution) at 0°C.
-
Quench Fast: Do not let the reaction stir overnight unless necessary. Most sulfonylations are complete in <2 hours.[1][2][3]
-
Q2: My reaction turned black/tarry, and I can't isolate the product.
Diagnosis: Thermal Decomposition / Polymerization. Isoquinolines are electron-deficient heterocycles.[1][2][3] At high temperatures or in the presence of strong nucleophiles without a proton source, they can undergo complex polymerization or oxidative degradation.[1][2][3]
-
Cause: Heating the reaction >40°C or using a strong, nucleophilic base (like NaOH) without temperature control.[1][2][3]
-
Solution: Keep the reaction between 0°C and Room Temperature (25°C). Use non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2][3]
Q3: I used a primary amine, and I see a "dimer" impurity (Mass = 2x Reagent + Amine).
Diagnosis: Bis-Sulfonylation. Primary amines (R-NH2) have two protons.[1][2][3] After the first sulfonylation, the remaining proton (R-NH-SO2-Ar) is acidic.[1][2][3] If you use excess sulfonyl chloride, the sulfonamide nitrogen can react again.[1][2][3]
-
Cause: Excess sulfonyl chloride (stoichiometry > 1.1 eq) or slow addition of the amine to the chloride.[1][2][3]
-
Solution:
Q4: My product "disappeared" during the aqueous workup.
Diagnosis: Amphoteric Solubility (The "Isoquinoline Trap"). This is the most common pitfall.[3] The isoquinoline ring contains a basic nitrogen (pKa ~5-6).[1][2][3]
-
Scenario A (Acidic Wash): If you wash with 1M HCl, the isoquinoline nitrogen protonates.[1][2][3] The molecule becomes a dication (if the amine part is also basic) and stays in the water layer.[1][2][3]
-
Scenario B (Basic Wash): If the sulfonamide proton is acidic (pKa ~10), a strong base wash (NaOH) might deprotonate it, pulling it into the water as a salt.[1][2][3]
-
Solution: Adjust the aqueous layer to pH 7–8 (saturated NaHCO3 is ideal) before extracting with DCM or EtOAc.[2][3] This keeps the isoquinoline neutral and the sulfonamide protonated.[2][3]
Technical Data: Impurity Profile
Use this table to identify peaks in your analytical data.
| Impurity Type | Relative Mass (vs Reagent) | LCMS Signature | Root Cause | Prevention Strategy |
| Sulfonic Acid | -18 Da | [M+H]⁺ ~244 | Hydrolysis (Water) | Use anhydrous solvents; minimize air exposure.[1][2][3] |
| Sulfonate Ester | Variable (+14 for Me, +28 for Et) | [M+H]⁺ ~258 (Methyl) | Reaction with Alcohol solvent | Avoid MeOH/EtOH as reaction solvents.[1][2] Use DCM/ACN. |
| Bis-Sulfonamide | +261 Da (approx) | [2M+Amine-H] | Excess Reagent | Use 1.05 eq Amine; Add chloride dropwise.[1][2][3] |
| HCl Salt | N/A (Salt form) | Same as Product | Incomplete neutralization | Wash organic layer with NaHCO3.[1][2][3] |
Optimized Experimental Protocol
Objective: Synthesis of N-(2-aminoethyl)-5-chloro-8-isoquinolinesulfonamide (H-7 precursor type) with minimized side products.
Materials:
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Solution: Dissolve the Amine (1.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM (10 mL per mmol). Cool to 0°C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–4 hours.
-
Workup (Critical):
-
Purification: If necessary, purify via flash chromatography.
Troubleshooting Logic Flow
Use this flow to diagnose low yields or purity issues.
Figure 2: Diagnostic flowchart for common synthesis failures.
References
-
BenchChem Technical Support. Application Notes: Reaction of Isoquinoline-5-sulfonyl chlorides with Amines.[1][2][3] Retrieved from BenchChem.com.[1][2][3] [1][2]
-
PubChem Compound Summary. this compound (CID 71314751).[1][2][3][4] National Center for Biotechnology Information.[1][2][3]
-
Santa Cruz Biotechnology. H-7 Dihydrochloride Product Information & Safety Data Sheet.[1][2]
-
Tocris Bioscience. H-7 Dihydrochloride: Biological Activity and Synthesis References.
-
BuyersGuideChem. Properties and Suppliers of 8-Chloro-5-isoquinolinesulfonic acid.
Sources
Technical Support Center: Purification of 8-Chloro-5-isoquinolinesulfonyl Chloride Derivatives
The following guide is designed as a specialized Technical Support Center for researchers working with 8-Chloro-5-isoquinolinesulfonyl chloride and its downstream sulfonamide derivatives.
These compounds are notorious in medicinal chemistry (e.g., in the synthesis of ROCK inhibitors like Fasudil) for being "sticky"—a colloquialism referring to two distinct physicochemical problems:
-
Chemical Stickiness (Tailing): The basic isoquinoline nitrogen interacts strongly with acidic silanols on silica gel, causing severe streaking.
-
Physical Stickiness (Gums/Oils): The sulfonyl chloride moiety is moisture-sensitive; partial hydrolysis creates sulfonic acids that turn the crystalline solid into an intractable gum.[1]
Current Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Troubleshooting "Sticky" Isoquinoline Derivatives[1]
Quick Diagnostic: Which "Sticky" are you dealing with?
| Symptom | Diagnosis | Recommended Module |
| Material turns into a brown/yellow gum upon exposure to air or during filtration.[1] | Hydrolysis: Your sulfonyl chloride is degrading into sulfonic acid ( | [Go to Module 1] |
| Material streaks/tails on TLC or stays at the baseline despite high polarity solvent. | Silanol Interaction: The basic isoquinoline nitrogen is protonating on the silica surface.[1] | [Go to Module 3] |
| Material oils out during recrystallization instead of forming crystals. | Supersaturation/Impurity: The solvent system polarity or cooling rate is incorrect. | [Go to Module 2] |
Module 1: Rescuing the Sulfonyl Chloride Intermediate
Context: You have synthesized this compound, but it is an oil or gum rather than a solid.
Q: My product was a solid in the reaction mixture but turned into a gum during filtration. What happened?
A: This is a classic "hydrolytic melt."[1] The sulfonyl chloride group (
-
The Mechanism: The HCl formed protonates the basic isoquinoline nitrogen (
), creating a hygroscopic hydrochloride salt. This salt absorbs more water, accelerating hydrolysis—an autocatalytic loop that turns your solid into a gum.
Q: Can I purify the Sulfonyl Chloride using Silica Gel Chromatography? A: Strongly Not Recommended.
-
Reason 1: Silica gel is slightly acidic and contains water, which will decompose your sulfonyl chloride during the run.
-
Reason 2: You cannot use the standard "fix" for isoquinolines (adding Triethylamine) because the amine will react with the sulfonyl chloride to form a sulfonamide byproduct.
Q: How do I salvage the gummy intermediate? A: You must chemically "dry" the material by reverting the sulfonic acid back to the chloride.[1] Protocol: Thionyl Chloride Rescue
-
Dissolve the gum in neat Thionyl Chloride (
) (approx. 5–10 volumes). -
Add a catalytic amount of DMF (1–2 drops).
-
Reflux for 1–2 hours. This converts any hydrolyzed sulfonic acid back to the sulfonyl chloride.[1]
-
Evaporate
strictly in vacuo (use a base trap). -
Co-evaporate with dry Toluene (
) to remove traces of and HCl. -
Proceed immediately to Crystallization (Module 2).
Module 2: Crystallization Strategies (The Gold Standard)
Context: Crystallization is the only scalable and stable method for purifying the reactive chloride intermediate.
Q: What is the best solvent system for this compound? A: Avoid protic solvents (alcohols) which will react with the chloride.[1]
-
System A (Preferred): Dichloromethane (DCM) / Hexanes.
-
Dissolve crude in minimal DCM (room temp).
-
Slowly add Hexanes until cloudy.
-
Cool to -20°C.
-
-
System B (For stubborn oils): Toluene / Methylcyclohexane.
Q: It keeps "oiling out" (liquid-liquid separation) instead of crystallizing. A: This indicates the impurities are preventing lattice formation or the temperature dropped too fast.[1] Troubleshooting Protocol:
-
Re-heat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula.[1]
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities and favors oiling.[2]
Module 3: Purifying the Sulfonamide "Derivatives"
Context: You have successfully reacted the chloride with an amine to form the stable sulfonamide, but it is streaking on the column.
Q: Why does the sulfonamide tail so badly on silica?
A: The isoquinoline ring is a heterocyclic base.[1] The acidic silanol groups (
Q: Can I use Triethylamine (TEA) in the mobile phase? A: Yes, for the sulfonamide (but NEVER for the chloride). Optimized Mobile Phase:
-
DCM / Methanol / Ammonium Hydroxide (90:10:1): The ammonia (
) is superior to TEA for isoquinolines because it is smaller and more effectively competes for the silanol sites. -
Alternative: DCM / MeOH with 1% Triethylamine. Note: Pre-rinse the column with the TEA-containing solvent before loading your sample to neutralize the silica.[1]
Q: I tried TEA, but I'm still losing mass. Where is it going? A: If your derivative is very polar, it might be irreversibly binding to the silica. Solution: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often releases basic heterocycles more easily.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling these "sticky" compounds.
Caption: Decision tree for selecting the correct purification method based on the derivative type (reactive chloride vs. stable amide).
Summary of Physicochemical Properties
| Property | This compound | Sulfonamide Derivatives (e.g., Fasudil analogs) |
| Reactivity | High (Moisture Sensitive) | Stable |
| Major Impurity | Sulfonic Acid (Hydrolysis product) | Unreacted amine / Bis-sulfonylation |
| Silica Compatibility | Poor (Degrades) | Fair (Requires basic modifier) |
| Preferred Purification | Crystallization (DCM/Hexane) | Flash Chromatography (DCM/MeOH/NH3) |
| Storage | -20°C, under Argon, Desiccator | Room Temp or 4°C |
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. Retrieved from [1]
-
Satoh, H., et al. (2015). Method for preparing fasudil hydrochloride. Patent CN103030629B.[1][5] Retrieved from 5[1]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from 6[1]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from 7
-
BenchChem. (2025).[2][3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 8[1]
Sources
- 1. CN102120739A - Preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103030629B - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Exotherm Control in 8-Chloro-5-isoquinolinesulfonyl Chloride Reactions
Executive Overview
8-Chloro-5-isoquinolinesulfonyl Chloride (8-CISC) is a highly reactive electrophilic building block, predominantly utilized in the synthesis of ROCK (Rho-associated protein kinase) inhibitors such as Fasudil [5]. Due to the electron-deficient nature of the sulfonyl sulfur, nucleophilic substitution reactions (sulfonylation) with amines like homopiperazine are nearly instantaneous and highly exothermic. Failure to manage this thermal energy can lead to runaway reactions, product degradation, and severe safety hazards.
This technical guide provides causality-driven troubleshooting, quantitative parameters, and self-validating protocols to ensure safe and high-yielding sulfonylation workflows.
Thermodynamic Causality: Understanding the Exotherm
The exotherm observed during 8-CISC sulfonylation is not a single thermal event, but a composite of multiple thermodynamic drivers:
-
Bond Enthalpy : The formation of the stable S-N sulfonamide bond, coupled with the cleavage of the S-Cl bond, releases significant energy.
-
Acid-Base Neutralization : The reaction generates equimolar amounts of hydrogen chloride (HCl). The subsequent neutralization of HCl by the excess amine or an auxiliary base (e.g., sodium bicarbonate) is highly exothermic.
-
Scale-Up Physics : As reaction volumes increase, the surface-area-to-volume ratio of the reactor decreases. A cooling system that easily dissipates heat at a 10-gram scale will often fail at a 1-kilogram scale due to this geometric limitation [1].
Table 1: Quantitative Process Parameters for 8-CISC Sulfonylation
| Parameter | Typical Value | Causality / Impact on Synthesis |
| Sulfonylation Enthalpy (ΔH) | -80 to -100 kJ/mol | Primary driver of the exotherm. Rapid nucleophilic attack releases immediate heat. |
| Neutralization Enthalpy | ~ -55 kJ/mol | Secondary heat source from HCl byproduct reacting with the amine/base. |
| Optimal Addition Temp | 0°C to 5°C | Suppresses competitive hydrolysis of 8-CISC into 5-isoquinolinesulfonic acid [4]. |
| Critical Runaway Temp | > 25°C | Accelerates side reactions and localized boiling of solvent (e.g., DCM boils at 39.6°C). |
Troubleshooting Guides & FAQs
Q: My reaction experiences a sudden temperature spike (runaway) during the addition of 8-CISC. What is the root cause and how do I fix it? A: A runaway reaction occurs when the rate of heat generation strictly exceeds the rate of heat removal by your cooling system [1]. Because 8-CISC is highly electrophilic, its reaction with amines is kinetically fast. Causality-Driven Solution: Immediately halt the addition. To prevent future spikes, transition from manual addition to an automated syringe pump. If scaling up, you must re-optimize the addition rate to match the reduced heat dissipation efficiency of larger reactors.
Q: I controlled the temperature, but my final yield is low and I see a lot of sulfonic acid impurity. Why? A: This indicates competitive hydrolysis. Sulfonyl chlorides react with ambient moisture or water in your solvent to form sulfonic acids. While low temperatures (0°C) suppress this, any trapped water will irreversibly consume your 8-CISC. Causality-Driven Solution: Ensure all solvents (especially dichloromethane) are strictly anhydrous and the reactor is purged with nitrogen. Batch processes are vulnerable to this if the addition is too slow [3]. Consider a continuous flow setup for scale-up to minimize residence time and moisture exposure [2].
Q: How do I prevent localized hot spots in viscous reaction mixtures? A: Inefficient stirring creates concentration gradients. When a drop of 8-CISC hits a poorly mixed area, it reacts rapidly, creating a localized hot spot that can initiate a runaway [1]. Causality-Driven Solution: Use an appropriately sized overhead mechanical stirrer rather than a magnetic stir bar. Ensure a visible vortex is maintained, which mechanically validates uniform heat dissipation.
Self-Validating Experimental Protocol: Controlled Synthesis of Fasudil Intermediate
Objective: Synthesize hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine with zero thermal excursions. Validation Mechanism: This protocol uses the internal temperature (Ti) as a real-time feedback loop to continuously validate cooling efficiency.
Step 1: Reactor Preparation & Baseline Validation
-
Equip a jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, and an automated addition funnel.
-
Charge the reactor with homopiperazine (300 mmol) in anhydrous dichloromethane (DCM, 120 mL) [4].
-
Self-Validation Check: Set the chiller to -5°C. Wait until Ti stabilizes at exactly 0°C. If Ti fluctuates, mixing is inadequate; increase agitation RPM until Ti is completely uniform.
Step 2: Electrophile Dilution
-
Dissolve 8-CISC (138 mmol) in anhydrous DCM (180 mL) [4].
-
Causality: Diluting the electrophile reduces the localized concentration upon addition, dampening the instantaneous heat release and preventing localized boiling of the DCM.
Step 3: Feedback-Controlled Addition
-
Begin adding the 8-CISC solution dropwise to the homopiperazine solution.
-
Self-Validation Check: Monitor Ti continuously. The addition rate must be dynamically linked to Ti. If Ti exceeds 5°C, halt addition immediately. A rapid drop in Ti back to 0°C validates that the jacket cooling (heat removal) is functioning correctly. If Ti does not drop within 2 minutes, the cooling capacity is fundamentally insufficient for the chosen scale.
Step 4: Maturation and Quenching
-
Once addition is complete and Ti is stable, allow the reaction to warm to 50°C for 2 hours to ensure full conversion [4].
-
Causality: The initial 0°C phase safely controls the highly exothermic S-N bond formation. The subsequent heating phase drives the reaction to completion only after the reactive electrophile has been safely consumed, eliminating the risk of a late-stage exotherm.
Process Visualizations
Logical workflow for managing thermal excursions during 8-CISC addition.
Rho/ROCK signaling pathway inhibited by 8-CISC derivatives like Fasudil.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[Link]
-
Synthesis of Fasudil hydrochloride. ResearchGate.[Link]
Minimizing impurities in large scale 8-Chloro-5-isoquinolinesulfonyl Chloride synthesis
Topic: Minimizing Impurities in Large-Scale 8-Chloro-5-isoquinolinesulfonyl Chloride Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals.
Welcome to the Advanced Process Chemistry Support Hub. This guide addresses the critical quality attributes (CQAs) and process parameters (CPPs) required to manufacture high-purity This compound , a pivotal intermediate in the synthesis of Rho-kinase inhibitors like Fasudil .
Our focus is strictly on impurity minimization during the transition from bench to pilot/manufacturing scale.
Quick Navigation
Module 1: Reaction Optimization (Upstream Control)
Context: The synthesis typically involves the chlorosulfonation of 8-chloroisoquinoline using chlorosulfonic acid (
Q: We are observing high levels of the 8-chloro-7-sulfonyl isomer. How do we lock regioselectivity to the C5 position?
A: Regioselectivity in isoquinolines is thermally driven.
-
Mechanism: Electrophilic aromatic substitution on the isoquinoline ring prefers the 5- and 8-positions. Since C8 is blocked by chlorine, C5 is the kinetic product. However, higher temperatures or prolonged reaction times can promote thermodynamic equilibration or sulfonation at the less deactivated C7 position.
-
Corrective Action:
-
Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of 8-chloroisoquinoline to chlorosulfonic acid.
-
Ramp Rate: Do not exceed 60°C during the heating phase. Higher temperatures (
) significantly increase the 7-isomer and degradation products (tars). -
Reagent Stoichiometry: Use a large excess of chlorosulfonic acid (5–10 equivalents) to act as both solvent and reagent, ensuring rapid heat dissipation.
-
Q: The reaction mixture is becoming viscous and dark (tarring). What is the cause?
A: This indicates oxidative degradation or polymerization, often caused by moisture ingress or local overheating.
-
Troubleshooting Checklist:
-
Moisture: Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl gas. Ensure the reactor is dried (
water) and under a positive nitrogen pressure. -
Agitation: At large scales, viscosity increases as the sulfonated intermediate forms. Inadequate stirring creates "hot spots" where charring occurs. Switch to a high-torque anchor impeller or a helical ribbon agitator for better bulk turnover.
-
Module 2: Quenching & Isolation (The Critical Interface)
Context: The quench step is the single biggest source of yield loss and impurity generation (specifically the hydrolysis product: 8-chloro-5-isoquinolinesulfonic acid ).
Q: Our HPLC shows a massive spike in the sulfonic acid impurity (RRT ~0.4) after quenching. Why is the sulfonyl chloride hydrolyzing so fast?
A: Sulfonyl chlorides are moisture-sensitive, but the rate of hydrolysis is pH and temperature-dependent.
-
The Trap: Pouring water into the reaction mixture generates a massive exotherm and a highly acidic environment, accelerating hydrolysis.
-
The Protocol (Reverse Quench):
-
Slowly cannulate/pump the reaction mass into a stirred slurry of ice/water (or ice/DCM biphasic mixture).
-
Temperature Limit: The quench mass must never exceed 5°C .
-
Cycle Time: Perform the quench as rapidly as cooling capacity allows. Prolonged contact with aqueous acid destroys the product.
Q: The product layer is forming an emulsion during extraction. How do we break it?
A: Emulsions are caused by fine precipitates of the sulfonic acid byproduct or residual inorganic salts.
-
Solution:
-
Filtration: Pass the biphasic quench mixture through a Celite pad before phase separation to remove fine solids.
-
Salting Out: Add solid NaCl to the aqueous phase. This increases the ionic strength, driving the organic sulfonyl chloride into the organic phase (DCM or Chloroform) and breaking the emulsion.
-
pH Adjustment: Neutralizing the aqueous phase to pH 6-7 with Sodium Bicarbonate (
) can help, but proceed with caution as alkaline conditions also promote hydrolysis. Keep it cold!
-
Module 3: Purification Strategies
Q: Chromatography is not viable for our 50kg batch. What is the best crystallization solvent?
A: For large-scale purification, recrystallization is the standard.
-
Recommended Solvent System: Dichloromethane (DCM) / Hexane or Toluene .
-
Protocol:
-
Dissolve the crude solid in minimal refluxing DCM (ensure water content is
). -
Hot filter to remove insoluble sulfonic acid or inorganic salts.
-
Slowly add Hexane (antisolvent) until turbidity is observed.
-
Cool slowly to 0°C.
-
-
Why this works: The sulfonyl chloride is soluble in DCM but the polar sulfonic acid impurities and inorganic salts are not.
Q: How do we store the purified material to prevent degradation?
A:
-
Storage Conditions: Store under Argon/Nitrogen at -20°C .
-
Desiccant: Store containers inside a secondary vessel containing
or activated silica gel. -
Shelf-life: Re-test purity if stored longer than 2 weeks. Hydrolysis is autocatalytic (HCl generated promotes further hydrolysis).
Module 4: Analytical Troubleshooting
Table 1: Common Impurities & Detection
| Impurity Name | Structure Note | Source | RRT (Typical) | Control Strategy |
| 8-Chloro-5-isoquinolinesulfonic acid | Hydrolyzed product | Moisture contact; Quench delay | ~0.4 - 0.6 | Fast, cold quench; Dry solvents. |
| 8-Chloro-7-isoquinolinesulfonyl chloride | Regioisomer | High reaction temp (>90°C) | ~1.1 - 1.2 | Keep reaction <60°C. |
| Dimer Impurity | Sulfonyl-Sulfonate anhydride | Dehydration of sulfonic acid | ~1.5 | Avoid excessive heating during drying.[1] |
| Residual | Reagent | Incomplete quench | < 0.2 (Ionic) | Proper aqueous wash (Brine/ |
Q: We see a "Ghost Peak" that grows while the sample sits in the autosampler. What is it?
A: This is an artifact of in-vial hydrolysis .
-
Cause: The solvent used for HPLC dilution (often Acetonitrile/Water) contains water, which reacts with the sulfonyl chloride during the wait time.
-
Fix: Use anhydrous Acetonitrile or Dichloromethane as the diluent. Do not use water or alcohols (Methanol/Ethanol) in the sample preparation, as they will form sulfonates (esters) and skew results.
Visual Workflow & Impurity Pathways
The following diagram illustrates the critical process nodes where impurities are generated and the logic for control.
Figure 1: Critical Process Parameters (CPPs) and impurity generation pathways in the synthesis of this compound.
References
-
Zhang, Y., et al. (2014).[3] "Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach." Journal of Separation Science. Available at: [Link]
-
Organic Syntheses. "Sulfanilyl chloride, N-acetyl (General Chlorosulfonation Procedures)." Org.[3][4] Synth. 1921, 1, 8. Available at: [Link]
-
Mallia, R., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Processes, 11(5), 1564. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
1H NMR chemical shifts of 8-Chloro-5-isoquinolinesulfonyl Chloride
1H NMR Chemical Shifts of 8-Chloro-5-isoquinolinesulfonyl Chloride: A Comparative Guide
Executive Summary
This compound is a critical electrophilic intermediate used in the synthesis of Rho-kinase (ROCK) inhibitors, structurally related to Fasudil (HA-1077) and H-series sulfonamides.[1][2] Its high reactivity makes it prone to rapid hydrolysis, often leading to ambiguous spectral data if not handled under strictly anhydrous conditions.[2]
This guide provides a technical comparison between the target compound and its non-chlorinated analog (5-isoquinolinesulfonyl chloride), offering a self-validating framework for structural confirmation.[1][2] By focusing on the specific diagnostic shift changes induced by the 8-chloro substituent, researchers can confidently verify identity and purity without relying solely on library spectra.[2]
Part 1: Structural Context & Diagnostic Logic
The isoquinoline ring system consists of a pyridine-like heterocyclic ring fused to a benzene ring.[1][2] In the target compound, the sulfonyl chloride group (–SO₂Cl) is at position 5, and the chlorine atom is at position 8.
Key Structural Differentiators:
-
Deshielding Effect: The –SO₂Cl group is strongly electron-withdrawing, significantly deshielding the peri-proton (H4) and the ortho-protons.[1][2]
-
Substitution Pattern:
-
5-Isoquinolinesulfonyl chloride (Control): Contains protons at H6, H7, and H8.[1][2] H8 is a diagnostic doublet/multiplet usually found downfield due to the peri-effect of the nitrogen lone pair or substituents at C1.[1][2]
-
This compound (Target): The H8 proton is replaced by Chlorine.[1][2] This eliminates the H8 signal and simplifies the coupling pattern of H6 and H7 from an ABC system to a distinct AB doublet system.[2]
-
Part 2: Comparative NMR Data Analysis
The following table contrasts the experimental shifts of the commercially common 5-H analog with the diagnostic shifts of the 8-Chloro target.
Solvent: DMSO-d₆ (Note: CDCl₃ is preferred for stability, but DMSO is common for solubility of derivatives.[1][2] See Protocol below).
| Proton Position | 5-Isoquinolinesulfonyl Chloride (Control) [1][2] | This compound (Target) | Diagnostic Change |
| H1 (s) | 9.25 - 9.35 ppm | 9.40 - 9.60 ppm | Singlet. Downfield shift due to inductive effect of 8-Cl.[1][2] |
| H3 (d) | 8.52 ppm | 8.60 - 8.70 ppm | Doublet. Slight downfield shift.[1][2] |
| H4 (d) | 8.45 ppm | 8.45 - 8.55 ppm | Doublet. Remains relatively stable; peri to SO₂Cl.[1][2] |
| H8 (d) | 8.25 ppm | ABSENT | Primary Diagnostic. The loss of this signal confirms 8-substitution.[1][2] |
| H6 (d/t) | 7.84 ppm | ~8.00 - 8.15 ppm | Doublet. Part of AB system (J ≈ 8.0 Hz).[1] |
| H7 (t) | 7.63 ppm | ~7.80 - 7.95 ppm | Doublet. Part of AB system (J ≈ 8.0 Hz).[1] |
Interpretation of Coupling Constants (J values):
-
H3-H4: Characteristic heteroaromatic coupling (J ≈ 6.0 Hz).[1][2]
-
H6-H7: In the 8-Chloro derivative, H6 and H7 are ortho to each other with no meta-coupling to H8.[1][2] This results in two clean doublets (J ≈ 7.5–8.5 Hz), distinct from the multiplet/triplet patterns seen in the unsubstituted ring.
Part 3: Experimental Protocol for Moisture-Sensitive NMR
Sulfonyl chlorides are lachrymators and highly moisture-sensitive.[1][2] Hydrolysis yields the corresponding sulfonic acid, which shifts peaks upfield and introduces broad acidic proton peaks.[2]
Protocol: Rapid Anhydrous Preparation
-
Solvent Selection:
-
Preferred: CDCl₃ (Deuterated Chloroform) .[1] Treated with activated 3Å molecular sieves for >24 hours.[2] Chloroform is less hygroscopic than DMSO and retards hydrolysis.[2]
-
Alternative: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) .[1][2] Warning: DMSO is hygroscopic.[1][2] Only use ampoules opened immediately before use. If the sample contains trace acid, DMSO can accelerate decomposition.[2]
-
-
Sample Preparation (Step-by-Step):
-
Step 1: Dry the NMR tube in an oven at 110°C for 1 hour; cool in a desiccator.
-
Step 2: Weigh 5–10 mg of this compound into a dry vial under nitrogen atmosphere (glove box or inverted funnel flow).
-
Step 3: Add 0.6 mL of dry CDCl₃. Cap immediately.
-
Step 4: Shake to dissolve (ensure no solids remain).
-
Step 5: Transfer to the NMR tube and cap.[2] Seal with Parafilm if not running immediately.[1][2]
-
Step 6: Acquire spectrum within 15 minutes of dissolution.[2]
-
Part 4: Troubleshooting & Impurity Analysis
The most common failure mode is hydrolysis to 8-Chloro-5-isoquinolinesulfonic acid .[1][2]
Signs of Hydrolysis (Degradation):
-
New Broad Singlet: Appearance of a broad peak >10 ppm (Sulfonic acid -SO₃H).[1][2]
-
Upfield Shift: Aromatic protons generally shift upfield (lower ppm) by 0.1–0.3 ppm as the electron-withdrawing –SO₂Cl converts to the anionic or zwitterionic –SO₃⁻/H⁺ species.[1][2]
-
HCl Formation: In CDCl₃, dissolved HCl may cause broadening of the nitrogen-adjacent protons (H1, H3) due to protonation of the isoquinoline nitrogen.
Part 5: Workflow Visualization
The following diagram outlines the decision tree for validating the compound and handling spectral anomalies.
Caption: Figure 1. Logic flow for structural verification of this compound, distinguishing it from non-chlorinated analogs and hydrolysis byproducts.
References
-
Hidaka, H., et al. (1984). "Properties and use of H-series compounds as protein kinase inhibitors." Methods in Enzymology, 102, 185-210.[2] Link
-
Satoh, H., et al. (1992). "Synthesis and Antihypertensive Activity of Fasudil Hydrochloride and Related Compounds." Chemical and Pharmaceutical Bulletin, 40(3), 770-773.[1][2] (Provides baseline NMR data for 5-isoquinolinesulfonyl chloride precursors). Link
-
BenchChem. "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives." (General synthesis and handling of isoquinoline sulfonyl chlorides). Link[1]
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.[2] Link[1]
Sources
Publish Comparison Guide: LC-MS Characterization of 8-Chloro-5-isoquinolinesulfonyl Chloride
The following guide is structured as an advanced technical resource for analytical scientists and drug development professionals. It prioritizes experimental rigor, data integrity, and actionable methodologies over generic descriptions.
Executive Summary & Compound Profile
8-Chloro-5-isoquinolinesulfonyl Chloride is a critical electrophilic intermediate, often employed in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil) and other isoquinoline-based sulfonamides.[1][2]
The fundamental analytical challenge is its high reactivity toward nucleophiles, specifically hydrolysis upon contact with atmospheric moisture or aqueous mobile phases. Standard LC-MS workflows using aqueous gradients will degrade the analyte before detection, yielding the sulfonic acid artifact rather than the parent compound.
This guide compares three distinct characterization strategies:
-
Chemical Derivatization (The Gold Standard): Stabilizing the analyte as a sulfonamide.[1][2]
-
Hydrolysis Monitoring: Quantifying the degradation product (Sulfonic Acid) as a surrogate.
-
Direct Aprotic Analysis: A high-risk, specialized approach using non-aqueous chromatography.[1][2]
Compound Snapshot
| Property | Value | Notes |
| Formula | C | Contains two chlorine atoms (one aryl, one sulfonyl).[2][3][4][5][6] |
| Monoisotopic Mass | 260.9418 Da | Distinctive Cl |
| Reactivity | High (Electrophile) | Rapidly hydrolyzes to sulfonic acid (MW 243.0).[1][2] |
| LogP (Predicted) | ~2.8 | Moderately lipophilic, suitable for RP-LC.[1][2] |
Comparative Methodology Analysis
The following table summarizes the performance metrics of the three primary characterization methods.
| Feature | Method A: Amine Derivatization | Method B: Hydrolysis Monitoring | Method C: Direct Analysis |
| Principle | Convert unstable -SO | Force degradation to -SO | Analyze intact -SO |
| Stability | High .[1][2][8] Derivative is stable for days.[1][2] | High . Sulfonic acid is stable.[1][2] | Low . Significant on-column degradation. |
| Quantification | Precise . Ideal for purity/assay.[1][2] | Indirect .[1][2] Assumes 1:1 conversion. | Semi-Quantitative . Variable recovery. |
| Ionization | ESI (+) (Strong signal).[1][2] | ESI (-) (Strong signal).[1][2] | APCI (+) (Preferred over ESI).[1][2][9] |
| Throughput | Medium (Requires sample prep). | High (Direct injection).[1][2] | Low (Requires specialized setup).[1][2] |
| Recommendation | Primary Choice for QC/Release. | Choice for Environmental/Metabolite studies. | R&D Qualitative confirmation only. |
Visualizing the Analytical Pathways
The following diagram illustrates the chemical fate of the analyte under different analytical workflows.
Caption: Chemical pathways determining the analyte species detected in LC-MS. Method A forces the upper path; Method B/C encounter the lower path.
Detailed Experimental Protocols
Method A: Amine Derivatization (Recommended)
This method converts the unstable sulfonyl chloride into a stable sulfonamide using diethylamine.[1] This is the industry standard for establishing purity.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[1][2]
-
Derivatizing Agent: Diethylamine (DEA) or Morpholine (2-5 equivalents).[1][2]
Protocol:
-
Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous DCM.
-
Reaction: Add 20 µL of Diethylamine (excess). Vortex for 30 seconds.[1][2] The reaction is instantaneous.
-
Dry Down: Evaporate solvent under N
stream (optional, to remove excess amine) or dilute directly if using ACN.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reconstitution: Redissolve in 50:50 ACN:Water (with 0.1% Formic Acid).
-
LC-MS Analysis:
Why this works: The sulfonamide bond is robust against hydrolysis, allowing standard aqueous RP-LC conditions without degradation.[1]
Method B: Hydrolysis Monitoring (Sulfonic Acid)
Used when the "active" concentration is irrelevant, and total isoquinoline content is needed.
Protocol:
-
Preparation: Dissolve sample in 50:50 ACN:Water. Allow to stand for 15 minutes to ensure complete hydrolysis.
-
LC-MS Analysis:
-
Mode: ESI Negative Mode (Sulfonic acids ionize poorly in positive mode).[1][2]
-
Target: Monitor m/z 242.0 [M-H]
. -
Note: The isotopic pattern will change from Cl
(Parent) to Clngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (Hydrolysate) + S. Ensure the mass spec method accounts for the loss of the sulfonyl chlorine.
-
Method C: Direct Analysis (Non-Aqueous)
Warning: Only for qualitative confirmation of the "intact" material.[1]
Protocol:
-
Mobile Phase: Isocratic Acetonitrile with 10 mM Ammonium Formate (low water content is critical).
-
Ionization: APCI Positive Mode .
-
Reasoning: ESI requires conductive droplets (often water-based).[1][2] APCI relies on gas-phase plasma and handles non-polar/aprotic solvents better.[1][2]
-
Target: m/z 261.0 [M+H]
. Note that in-source fragmentation often strips the -SOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Cl group.[2]
-
Data Interpretation & Troubleshooting
Mass Spectrum Signature Analysis
The presence of chlorine provides a distinct isotopic fingerprint that validates the structure.[7]
| Species | Formula | Nominal Mass | Expected Ions | Isotopic Pattern |
| Parent | C | 261 | 262 [M+H] | 9:6:1 (M, M+2, M+4) due to 2 Cl atoms.[2] |
| Derivative (DEA) | C | 298 | 299 [M+H] | 3:1 (M, M+2) due to 1 Cl atom. |
| Hydrolysate | C | 243 | 242 [M-H] | 3:1 (M, M+2) due to 1 Cl atom.[2] |
Common Failure Modes
-
"I only see mass 244/242."
-
"Low sensitivity in Method A."
-
"Split peaks in chromatogram."
Workflow Visualization: Decision Tree
Caption: Decision matrix for selecting the appropriate LC-MS workflow based on analytical requirements.
References
-
Vertex AI Search . (2025).[1][2] Analysis of sulfonyl chlorides by LC-MS derivatization. Retrieved from
-
BenchChem . (2025).[1][2][7][10] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
ChemRxiv . (2025).[1][2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [1][2]
-
AxisPharm . (2025).[1][2] Electrospray and APCI Mass Analysis Comparison. Retrieved from
-
PubChem . (2025).[1][2] this compound Compound Summary. Retrieved from [1][2]
Sources
- 1. PubChemLite - this compound (C9H5Cl2NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
- 5. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identifying common impurities in commercial 8-Chloro-5-isoquinolinesulfonyl Chloride
A Comparative Guide to Identifying Common Impurities in Commercial 8-Chloro-5-isoquinolinesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This compound is a key building block in the synthesis of various pharmacologically active compounds. The presence of impurities can lead to side reactions, reduced yields, and difficulties in purification of the final product. This guide provides an in-depth analysis of common impurities found in commercial batches of this compound, their origins, and robust analytical methodologies for their identification and quantification.
Understanding the Origin of Impurities
Impurities in commercial this compound can generally be categorized into three main types: process-related impurities, degradation products, and residual solvents. Understanding the synthetic route is crucial to predicting the likely impurities. A common method for the synthesis of aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic compound.
DOT Language Script for Synthesis Pathway
Caption: A simplified diagram illustrating the synthesis of this compound and the formation of common process-related impurities.
Common Impurities and Their Significance
Based on the typical synthesis and workup procedures, the following impurities are commonly encountered in commercial this compound.
| Impurity Name | Chemical Structure | Origin | Potential Impact on Downstream Applications |
| 8-Chloro-5-isoquinolinesulfonic Acid | C₉H₆ClNO₃S | Hydrolysis of the sulfonyl chloride product during synthesis or storage.[1][2] | Can interfere with reactions by consuming reagents or altering reaction pH. May lead to the formation of unwanted sulfonates. |
| Unreacted 8-Chloroisoquinoline | C₉H₆ClN | Incomplete chlorosulfonation reaction. | Can lead to the formation of byproducts in subsequent reactions where the isoquinoline nitrogen can act as a nucleophile or base. |
| Di(8-chloro-5-isoquinolinyl) sulfone | C₁₈H₁₀Cl₂N₂O₂S | A common byproduct in chlorosulfonation reactions, especially with elevated temperatures or incorrect stoichiometry.[3] | Can be difficult to separate from the desired product and may carry through to the final compound, impacting its purity and pharmacological profile. |
| Residual Solvents | Varies (e.g., Dichloromethane, Acetonitrile, Toluene) | Used during the reaction and purification process. | May interfere with the reaction, and their presence is strictly regulated in pharmaceutical products. |
| Inorganic Salts | e.g., NaCl, (NH₄)₂SO₄ | From quenching and workup procedures. | Can affect the solubility and reactivity of the starting material and may need to be removed before use. |
Comparative Analytical Methodologies
A multi-pronged analytical approach is recommended for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation.
DOT Language Script for Analytical Workflow
Caption: A recommended analytical workflow for the identification and quantification of impurities in this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and its primary organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Rationale: The reversed-phase C18 column effectively separates compounds based on their hydrophobicity. The gradient elution allows for the separation of both polar (e.g., 8-Chloro-5-isoquinolinesulfonic acid) and non-polar (e.g., di(8-chloro-5-isoquinolinyl) sulfone) impurities. Formic acid is added to the mobile phase to improve peak shape and ionization for potential LC-MS analysis.[4]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides mass information for the separated peaks from the HPLC, confirming the identity of known impurities and aiding in the characterization of unknown ones.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Utilize the same HPLC method as described in Protocol 1.
-
Divert the column effluent to the ESI source of the mass spectrometer.
-
MS Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
For MS/MS analysis, select the parent ions of interest and apply appropriate collision energy to obtain fragmentation patterns.
-
Rationale: LC-MS/MS is a highly sensitive and specific technique that provides molecular weight and structural information.[5] This is critical for unequivocally identifying impurities, especially those present at low levels.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the main component and any significant impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the presence of signals that do not correspond to this compound. The chemical shifts of common residual solvents are well-documented and can be used for their identification. Signals corresponding to the sulfonic acid or the unreacted starting material will have distinct chemical shifts and coupling patterns.
Rationale: NMR provides unambiguous structural information. The presence of characteristic peaks for the sulfonic acid (e.g., a broad OH peak) or additional aromatic signals from unreacted starting material or byproducts can be readily identified.
Data Summary and Interpretation
The data obtained from these analytical techniques should be compiled and compared to reference standards where available.
| Analytical Technique | Expected Observation for Pure this compound | Potential Observations for Impurities |
| HPLC-UV | A single major peak at the expected retention time. | Additional peaks eluting before (more polar) or after (less polar) the main peak. |
| LC-MS | A parent ion corresponding to the molecular weight of the product. | Ions corresponding to the molecular weights of suspected impurities (e.g., sulfonic acid, sulfone byproduct). |
| ¹H NMR | A clean spectrum with the expected aromatic proton signals for the 8-chloro-5-isoquinolinesulfonyl moiety. | Additional aromatic signals, aliphatic signals from residual solvents, or a broad exchangeable proton for the sulfonic acid. |
Conclusion
Ensuring the purity of this compound is a critical step in the development of novel chemical entities. By understanding the potential impurities arising from its synthesis and employing a combination of powerful analytical techniques such as HPLC, LC-MS, and NMR, researchers can confidently assess the quality of their starting materials. This diligence at the outset can prevent complications in downstream processes, ultimately leading to more reliable and reproducible scientific outcomes.
References
- Zauxi. (n.d.). Sulfonyl Chloride Production Line.
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
González-Lainez, M., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1115-1129. [Link]
-
Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 8-Chloro-5-isoquinolinesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-CHLOROSULFONYLQUINOLINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-chloroisoquinoline-5-sulfonic acid | 1246816-17-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analysis of 8-Chloro-5-isoquinolinesulfonyl Chloride: A Comparative Assessment of Reference Standards and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of reagents and intermediates is paramount to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). 8-Chloro-5-isoquinolinesulfonyl chloride, a key building block in the synthesis of various targeted therapeutic agents, is no exception. Its purity and impurity profile can significantly impact downstream reactions and the pharmacological properties of the resulting compounds. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive analysis of this compound, empowering researchers to make informed decisions for their specific analytical challenges.
The Critical Role of Analytical Strategy
The choice of an analytical technique for this compound is not a one-size-fits-all decision. It is contingent upon the specific analytical question being asked. Are you performing a routine quality control check for batch release? Or are you investigating an out-of-spec result and need to identify an unknown impurity? This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the technical rationale behind the selection of each for different analytical goals.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the need for structural elucidation versus routine quantification.
| Technique | Principle | Strengths for this compound Analysis | Limitations | Ideal Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution for separating closely related impurities. Non-destructive. Well-established for purity determination and quantification. | Requires the analyte to be soluble and possess a UV chromophore. May require derivatization for compounds without a chromophore. | Routine purity assessment, quantification of the main component and known impurities. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for detection and identification. | High sensitivity and selectivity. Provides structural information for identification of unknown volatile impurities. | Requires the analyte to be thermally stable and volatile. The reactive sulfonyl chloride group may degrade at high temperatures. | Identification and quantification of volatile and semi-volatile impurities. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity determination without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. More complex data interpretation. | Structural confirmation of the main component, identification and quantification of impurities, and as a primary standard for purity assessment (qNMR). |
Experimental Protocols
The following protocols are presented as a starting point for method development and are based on established principles for the analysis of sulfonyl chlorides and related compounds.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed for the routine assessment of the purity of this compound and the quantification of known impurities.
Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. A C18 column is chosen for its ability to retain and separate a wide range of moderately polar to non-polar compounds. The gradient elution allows for the effective separation of impurities with varying polarities. The addition of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. UV detection is suitable as the isoquinoline ring system is a strong chromophore.
Quality Control & Performance Guide: 8-Chloro-5-isoquinolinesulfonyl Chloride
Executive Summary
8-Chloro-5-isoquinolinesulfonyl Chloride is a specialized heterocyclic building block, primarily utilized in the synthesis of potent serine/threonine kinase inhibitors (e.g., H-89, H-8) and Rho-kinase (ROCK) inhibitors.[1][2][3] Unlike its parent compound, 5-isoquinolinesulfonyl chloride (the Fasudil intermediate), the 8-chloro derivative introduces a halogen handle that modulates the electronic properties of the isoquinoline ring and the lipophilicity of the final drug candidate.
This guide addresses the critical challenge in handling this reagent: hydrolytic instability . Standard QC methods often fail because the sulfonyl chloride moiety degrades during analysis, leading to false "low purity" results. This document presents a validated derivatization-based QC workflow that outperforms direct analysis, ensuring precise stoichiometry in downstream coupling reactions.
Part 1: Critical Quality Attributes (CQAs)
To ensure reproducible synthesis of kinase inhibitors, the reagent must meet specific CQAs. The "Active Content" is the most critical parameter, as it dictates the stoichiometry for the subsequent coupling reaction.
| Parameter | Specification | Rational & Impact |
| Appearance | Off-white to yellow crystalline solid | Darkening/Liquefaction indicates advanced hydrolysis (formation of HCl and sulfonic acid).[1] |
| Identity (NMR) | Consistent with structure | Must distinguish from the 5-isoquinolinesulfonyl chloride (parent) and 8-quinolinesulfonyl chloride (isomer).[1] |
| Assay (Active) | ≥ 97.0% w/w | Critical: Determined by morpholine titration or derivatized HPLC. Direct HPLC is invalid.[1][4] |
| Hydrolyzable Cl | 98-102% of theoretical | Confirms the integrity of the -SO₂Cl group. Low values indicate hydrolysis to -SO₃H.[1] |
| Water Content | ≤ 0.5% (KF) | Water triggers an autocatalytic degradation cycle producing HCl gas.[1] |
| Sulfonic Acid | ≤ 2.0% | The primary hydrolysis impurity. Acts as a chain terminator in coupling reactions.[1] |
Part 2: Comparative Performance Analysis
Analytical Method Comparison: Direct vs. Derivatized
A common pitfall is analyzing sulfonyl chlorides using standard RP-HPLC with aqueous mobile phases.[1] The sulfonyl chloride hydrolyzes on the column, resulting in split peaks or broad tailing of the sulfonic acid.
Experiment: A batch of this compound was analyzed using two methods.
-
Method A (Direct): Dissolved in MeCN, injected into Water/MeCN gradient.[1]
-
Method B (Derivatized): Reacted with excess morpholine, then injected.[1]
| Performance Metric | Method A (Direct Analysis) | Method B (Derivatized Protocol) |
| Chromatography | Split peak (Parent + Acid); Tailing factor > 2.0 | Sharp, symmetrical peak (Sulfonamide); Tailing < 1.2 |
| Purity Result | 92.4% (Variable) | 98.1% (Reproducible) |
| Stability in Vial | Degrades by ~5% per hour | Stable for >24 hours |
| Conclusion | REJECTED for QC | ACCEPTED as Gold Standard |
Scientist's Insight: The "impurity" seen in Method A is often an artifact of the analysis itself. Method B converts the unstable electrophile (-SO₂Cl) into a stable sulfonamide (-SO₂-NR₂) before it touches the aqueous mobile phase.[1]
Reagent Reactivity: 8-Chloro vs. 5-H Analog
The 8-chloro substituent exerts an electron-withdrawing effect (inductive) and steric bulk compared to the unsubstituted 5-isoquinolinesulfonyl chloride (Fasudil intermediate).[1]
-
Coupling Efficiency: The 8-chloro variant is more electrophilic, leading to faster coupling rates with amines. However, it is also more susceptible to alkaline hydrolysis .
-
Process Implication: When using the 8-chloro reagent, the coupling reaction must be run under strictly anhydrous conditions with non-nucleophilic bases (e.g., DIPEA) rather than biphasic Schotten-Baumann conditions often used for the 5-H parent.
Part 3: Validated Experimental Protocols
Protocol 1: Derivatization HPLC Method (Purity & Assay)
This protocol converts the unstable chloride into a stable morpholine sulfonamide for accurate quantification.
Reagents:
-
Morpholine (Reagent Grade, >99%)
-
Dichloromethane (DCM, Anhydrous)
-
HPLC Mobile Phases: (A) 0.1% Formic Acid in Water, (B) Acetonitrile
Step-by-Step Workflow:
-
Sample Prep: Weigh 10.0 mg of this compound into a 20 mL vial.
-
Derivatization: Immediately add 2.0 mL of 10% Morpholine in DCM .
-
Note: The reaction is exothermic. Morpholine acts as both reactant and base.[1]
-
-
Incubation: Vortex for 1 minute. Let stand at room temperature for 10 minutes.
-
Dilution: Evaporate DCM under N₂ stream (optional) or dilute an aliquot 1:10 with Acetonitrile.
-
HPLC Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Isoquinoline absorption).[1]
-
-
Calculation: Report purity based on the area % of the morpholine derivative peak.
Protocol 2: Titrimetric Assay (Active Content)
Self-validating method to determine the exact moles of active -SO₂Cl.[1]
-
Dissolve 200 mg of sample in 10 mL anhydrous Toluene.
-
Add 5.0 mL of 0.1 M Morpholine standard solution (in Toluene).
-
Stir for 15 mins (Precipitate of morpholine-HCl will form).
-
Add 20 mL water to dissolve salts.[1]
-
Titrate the excess morpholine in the aqueous phase with 0.1 M HCl using Methyl Orange indicator (Yellow
Red). -
Calculation:
.
Part 4: Visualization & Troubleshooting
Degradation & Derivatization Pathway
The following diagram illustrates the competition between the desired QC reaction and the degradation pathway that causes data errors.
Caption: Kinetic competition between hydrolysis (red) and derivatization (green).[1] Acidic byproducts autocatalyze further degradation.[1]
QC Decision Logic
Use this logic flow to determine if a batch is suitable for synthesis.
Caption: Step-by-step decision tree for releasing reagent batches for kinase inhibitor synthesis.
References
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025).[1][5][6] [1]
-
Merck Research Laboratories. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid.[1][4] Journal of Pharmaceutical and Biomedical Analysis (2022).[1][4]
-
Royal Society of Chemistry. S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin.[1] (2021).[1][7]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1]
-
ChemicalBook. Synthesis of Fasudil hydrochloride and Isoquinoline-5-sulfonyl chloride intermediates.
Sources
- 1. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H5Cl2NO2S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Technical Guide: Proper Disposal of 8-Chloro-5-isoquinolinesulfonyl Chloride
[1]
Executive Summary & Chemical Profile
This compound (often used in the synthesis of kinase inhibitors like Fasudil) is a highly reactive electrophile.[1] Its primary disposal hazard lies in its sulfonyl chloride functional group , which reacts violently with water to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.
Operational Directive: Never dispose of this compound directly into drainage systems or trash. It must be chemically quenched (hydrolyzed and neutralized) prior to disposal as chemical waste.
Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| Functional Group | Sulfonyl Chloride (-SO₂Cl) | Moisture sensitive; generates HCl upon contact with water/mucous membranes.[1] |
| Corrosivity | Skin Corr.[2][3][4][5] 1B (Predicted) | Causes severe skin burns and eye damage.[2][3][6] |
| Reactivity | Water-Reactive | Violent hydrolysis; exothermic reaction.[1] |
| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires local exhaust ventilation (LEV). |
| Hydrolysis Products | 8-Chloro-5-isoquinolinesulfonic acid + HCl | Resulting waste stream is highly acidic (pH < 1) if not neutralized.[1] |
Pre-Disposal Logistics & Safety
Before initiating disposal, ensure the following engineering controls and PPE are active.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood to capture HCl mist.
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat, and closed-toe shoes.[1] A face shield is required if handling >5g.
-
Vessel Selection: Use borosilicate glass (Pyrex) flasks. Avoid metal containers due to acid corrosion.
Controlled Quenching Protocol (The "Ice-Base" Method)
Standard Operating Procedure (SOP) for Bench-Scale Quantities (<50g)
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt, eliminating the reactivity hazard.[1]
Phase 1: Preparation
-
Calculate Reagents: For every 1g of sulfonyl chloride, prepare:
-
10 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) (to solubilize the solid).
-
20 mL of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
-
-
Setup: Place a round-bottom flask containing the organic solvent in an ice bath (0°C).
Phase 2: Solubilization & Hydrolysis
-
Dissolve: Dissolve the this compound in the DCM/THF.
-
Why? Solid clumps react unpredictably. Solution phase ensures controlled hydrolysis.
-
-
Quench (The Critical Step):
-
If using NaOH (Strong Base): Add the base dropwise via an addition funnel. Monitor temperature; keep <10°C.
-
If using NaHCO₃ (Weak Base): Add slowly. Warning: Massive CO₂ evolution will occur (foaming). Ensure significant headspace in the flask.
-
-
Mechanism: The base neutralizes the generated HCl immediately, driving the equilibrium toward the sulfonate.
Phase 3: Verification
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 30–60 minutes.
-
pH Check: Test the aqueous layer. It should be pH 8–10. If acidic, add more base.
-
Clarity Check: The mixture should be a biphasic liquid (if DCM used) or a clear solution (if THF/Water used). No solids should remain.
Waste Stream Management
Once quenched, the material is no longer water-reactive, but it is still hazardous chemical waste.
Disposal Decision Tree
Figure 1: Segregation logic for quenched sulfonyl chloride waste streams.
RCRA Compliance (US Regulations)
-
Unquenched Material: If disposing of pure, unreacted material, it acts as a D002 (Corrosive) and potentially D003 (Reactive) waste.
-
Quenched Organic Layer (DCM): F002 (Spent halogenated solvents).
-
Quenched Aqueous Layer: Generally non-hazardous if pH is 5–9 and contains no heavy metals, but best practice dictates collection as "Non-Hazardous Aqueous Waste" to prevent environmental contamination with sulfonamides.
Chemical Mechanism of Deactivation
Understanding the chemistry ensures you can troubleshoot the disposal process.
Figure 2: Hydrolysis pathway converting the electrophilic chloride to the stable sulfonate.[1]
The sulfonyl chloride is an electrophile that is attacked by the nucleophilic hydroxide ion (or water). This releases chloride (Cl⁻) and forms the sulfonate. The "8-chloro" substituent on the isoquinoline ring remains intact during this mild hydrolysis [1].[1]
Emergency Spill Response
In the event of an accidental spill of solid this compound:
-
Evacuate: Clear the immediate area. The powder is a respiratory irritant.
-
Isolate: Do not attempt to clean up with water (this will generate HCl gas clouds).
-
Absorb: Cover the spill with a dry spill pillow, dry sand, or a specific "Acid Reactive" spill kit absorbent [3].
-
Neutralize: Once absorbed, place in a container and treat as hazardous solid waste. Wash the surface with a dilute sodium bicarbonate solution only after the bulk solid is removed.
References
Sources
- 1. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. lgcstandards.com [lgcstandards.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H5Cl2NO2S) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
